Chemical and physical properties of 3,5-dibromosalicylamide
The Molecular Architecture and Pharmacodynamics of 3,5-Dibromosalicylamide: A Comprehensive Technical Guide Executive Overview 3,5-Dibromosalicylamide (CAS: 17892-25-0) is a highly halogenated phenolic amide that serves...
Author: BenchChem Technical Support Team. Date: April 2026
The Molecular Architecture and Pharmacodynamics of 3,5-Dibromosalicylamide: A Comprehensive Technical Guide
Executive Overview
3,5-Dibromosalicylamide (CAS: 17892-25-0) is a highly halogenated phenolic amide that serves as a critical scaffold in medicinal chemistry and drug development [1]. Characterized by its dual electron-withdrawing bromine substituents on a salicylamide core, this compound exhibits a polypharmacological profile. It is primarily investigated for its role as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, an antagonist of NAD+ ADP-ribosyltransferase (PARP), and a membrane-permeabilizing antimicrobial agent [2, 3]. This whitepaper synthesizes the physicochemical dynamics, synthetic methodologies, and empirical validation protocols necessary for researchers deploying this compound in advanced therapeutic assays.
Structural & Physicochemical Dynamics
The addition of two heavy bromine atoms at the ortho and para positions relative to the hydroxyl group significantly alters the molecule's electronic distribution and lipophilicity. The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group, which is a critical factor for its protonophore activity in biological membranes [4].
Table 1: Physicochemical and Pharmacological Profile
Property / Parameter
Value / Description
Mechanistic Implication
Chemical Name
3,5-Dibromosalicylamide
Core scaffold for target binding.
CAS Number
17892-25-0
Unique identifier for procurement [1].
Molecular Formula
C7H5Br2NO2
Determines molecular weight (294.93 g/mol ).
Appearance
Yellow to yellow-brown crystalline solid
Indicates extended conjugation/electronic shifts.
Solubility
Soluble in DMF, DMSO, Ethanol; Insoluble in H2O
High lipophilicity dictates the need for organic vehicles in assays.
Synthesizing 3,5-dibromosalicylamide with high purity requires strict control over reaction conditions to prevent over-bromination or O-acylation side reactions. The most reliable laboratory-scale approach involves the amidation of 3,5-dibromosalicylic acid using carbodiimide coupling.
Workflow for the synthesis of 3,5-dibromosalicylamide via EDC/HOBt amidation.
Protocol 1: EDC/HOBt-Mediated Amidation
Objective: Yield >95% pure 3,5-dibromosalicylamide while suppressing ester dimer formation.
Self-Validating Control: Reaction progress must be monitored via LC-MS to confirm the disappearance of the activated intermediate before quenching.
Activation: Dissolve 1.0 equivalent of 3,5-dibromosalicylic acid and 1.2 equivalents of Hydroxybenzotriazole (HOBt) in anhydrous N,N-Dimethylformamide (DMF). Chill the reaction vessel to 0°C under an argon atmosphere.
Causality: 0°C minimizes the thermal degradation of the highly reactive intermediate. HOBt is utilized to form a stable, yet reactive OBt-ester, preventing the phenolic hydroxyl from acting as a competing nucleophile (which would lead to O-acylated ester dimers) [3].
Coupling: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) dropwise. Stir for 30 minutes at 0°C.
Amidation: Slowly introduce 5.0 equivalents of ammonia (7N solution in methanol). Allow the reaction to warm to room temperature and stir for 24-48 hours.
Causality: Methanolic ammonia provides a potent nucleophilic nitrogen source while maintaining the solubility parameters required for the OBt-ester to react efficiently.
Isolation: Concentrate the mixture under reduced pressure. Resuspend the crude solid in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
Purification: Recrystallize from an ethyl acetate/hexane gradient to yield the pure yellow-brown crystalline powder.
Pharmacodynamic Mechanisms
3,5-Dibromosalicylamide operates through a multi-modal mechanism of action, making it highly valuable for oncology, inflammation, and infectious disease research.
A. NF-κB Pathway Inhibition
Salicylamide derivatives are well-documented inhibitors of the NF-κB signaling cascade [3]. Under basal conditions, NF-κB is sequestered in the cytoplasm by IκB. Pro-inflammatory stimuli trigger the IKK complex to phosphorylate IκB, leading to its degradation and the subsequent nuclear translocation of NF-κB. 3,5-Dibromosalicylamide interrupts this pathway, preventing the transcription of genes responsible for cell proliferation and inflammation.
Mechanism of NF-κB pathway inhibition by 3,5-dibromosalicylamide.
B. NAD+ ADP-Ribosyltransferase (PARP) Inhibition
According to the BRENDA Enzyme Database, 3,5-dibromosalicylamide acts as an inhibitor of NAD+ ADP-ribosyltransferase (EC 2.4.2.30), demonstrating an IC50 of 0.56 mM against the Bos taurus enzyme [2]. By competing with NAD+, the compound prevents the addition of poly(ADP-ribose) polymers to target proteins, a critical step in DNA damage repair.
C. Membrane Permeabilization
Highly brominated phenols exhibit potent antimicrobial and anthelmintic properties. The lipophilic nature of the bromine atoms allows the molecule to partition effectively into lipid bilayers. Once embedded, the acidic phenolic proton acts as a protonophore, uncoupling oxidative phosphorylation and permeabilizing the bacterial or helminthic cell membrane, leading to rapid cellular death [4].
Empirical Validation Protocols
To ensure the scientific integrity of downstream applications, researchers must validate the biological activity of synthesized or procured 3,5-dibromosalicylamide using a self-validating assay system.
Protocol 2: In Vitro PARP Inhibition Assay
Objective: Quantify the IC50 of 3,5-dibromosalicylamide against PARP-1.
Self-Validating System: This protocol relies on internal controls (Vehicle and Olaparib) and the calculation of a Z'-factor to ensure assay robustness. An assay is only deemed valid if Z' > 0.5.
Reagent Preparation: Prepare a master mix containing PARP-1 enzyme, activated DNA (to stimulate PARP activity), and assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).
Compound Dilution: Prepare a 10-point 3-fold serial dilution of 3,5-dibromosalicylamide in DMSO.
Causality: Because the compound is insoluble in water, DMSO is required. However, the final DMSO concentration in the assay must be kept strictly at 1% to prevent solvent-induced enzyme denaturation.
Control Assignment:
Negative Control (Vehicle): 1% DMSO (represents 100% enzyme activity).
Incubation: Add the compound dilutions to the enzyme mix and incubate at room temperature for 10 minutes to allow for binding equilibrium.
Reaction Initiation: Add a mixture of NAD+ and biotinylated-NAD+ to initiate the ADP-ribosylation reaction. Incubate for 30 minutes.
Detection: Transfer the reaction to a streptavidin-coated microplate. Wash away unbound NAD+, add Streptavidin-HRP, and develop with a chemiluminescent substrate.
Data Analysis: Normalize the luminescence data against the vehicle (100%) and positive control (0%). Fit the data to a 4-parameter logistic (4PL) curve to derive the IC50.
References
BRENDA Enzyme Database. "Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase." BRENDA, 2024.[Link]
Agarwal, V., et al. "Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp." Journal of Natural Products, National Institutes of Health (PMC), 2010.[Link]
Exploratory
3,5-dibromosalicylamide crystal structure and X-ray diffraction data
An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3,5-dibromosalicylamide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a compre...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3,5-dibromosalicylamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of 3,5-dibromosalicylamide. While a definitive, publicly archived crystal structure for this specific compound is not available at the time of this writing, this document leverages established chemical principles and data from structurally analogous compounds to detail the expected molecular geometry, intermolecular interactions, and resulting crystal packing. It is intended for researchers, scientists, and drug development professionals, offering both field-proven protocols and an in-depth analysis of the causality behind experimental choices. The guide covers synthesis from 3,5-dibromosalicylic acid, protocols for single-crystal growth, the workflow for single-crystal and powder X-ray diffraction, and a detailed theoretical analysis of the supramolecular chemistry that governs the solid-state architecture of this molecule.
Introduction: The Significance of Solid-State Characterization
3,5-dibromosalicylamide (C₇H₅Br₂NO₂) is a halogenated derivative of salicylamide, a class of compounds known for its diverse biological activities, including anti-inflammatory and analgesic properties[1]. The introduction of heavy atoms like bromine into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Furthermore, bromine atoms are potent directors of crystal packing through their ability to form strong halogen bonds.
Understanding the three-dimensional arrangement of molecules in the solid state is paramount in pharmaceutical development and materials science. The crystal structure dictates critical macroscopic properties, including solubility, dissolution rate, stability, and bioavailability. Crystal polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound implications, making comprehensive crystallographic analysis an indispensable step in drug candidate characterization.
This guide outlines the complete workflow for determining and analyzing the crystal structure of 3,5-dibromosalicylamide, providing a robust roadmap from chemical synthesis to detailed structural elucidation.
Synthesis and Single-Crystal Growth
The acquisition of a high-quality single crystal is the foundational prerequisite for single-crystal X-ray diffraction. This requires a pure chemical entity and a meticulously controlled crystallization process.
Proposed Synthesis of 3,5-dibromosalicylamide
A reliable synthesis of 3,5-dibromosalicylamide can be achieved via a two-step process starting from the commercially available 3,5-dibromosalicylic acid[2][3]. The core principle is the activation of the carboxylic acid moiety to facilitate nucleophilic attack by ammonia.
Step 1: Formation of the Acyl Chloride
The carboxylic acid is first converted to the more reactive 3,5-dibromosalicyl-oyl chloride. This is a standard transformation that dramatically increases the electrophilicity of the carbonyl carbon.
Protocol:
In a fume hood, suspend 3,5-dibromosalicylic acid (1.0 eq) in a minimal amount of an inert solvent such as toluene, and add a catalytic amount of N,N-dimethylformamide (DMF).
Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.
Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours, monitoring the reaction by observing the cessation of HCl gas evolution.
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Causality: Thionyl chloride is an excellent reagent for this conversion as its byproducts (HCl and SO₂) are gaseous, which simplifies purification. The DMF catalyst accelerates the reaction by forming a Vilsmeier intermediate.
Step 2: Amidation
The highly reactive acyl chloride is then reacted with an ammonia source to form the desired amide.
Protocol:
Dissolve the crude 3,5-dibromosalicyl-oyl chloride in an anhydrous, inert solvent (e.g., tetrahydrofuran or dioxane).
Cool the solution in an ice bath (0°C).
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction by adding cold water.
Collect the resulting precipitate by vacuum filtration, wash with cold water to remove ammonium salts, and dry to yield crude 3,5-dibromosalicylamide.
Protocol for Single-Crystal Growth
The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered, single-crystal lattice. Slow evaporation is a reliable method for achieving this.
Protocol:
Place a small amount (10-20 mg) of the purified 3,5-dibromosalicylamide in a small, clean vial.
Add a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture) dropwise until the solid just dissolves with gentle warming. The use of a solvent mixture can be advantageous, where the compound is soluble in one solvent and less soluble in the other (the "anti-solvent").
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.
Place the vial in a vibration-free location at a constant temperature.
Monitor the vial for the formation of small, well-defined crystals with sharp edges and clear faces.
Causality: Slow evaporation ensures that the system remains close to equilibrium, providing sufficient time for molecules to adopt the most thermodynamically stable packing arrangement, which is essential for forming a single, high-quality crystal rather than a polycrystalline powder.
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Disclaimer: As no public crystal structure of 3,5-dibromosalicylamide has been deposited in crystallographic databases like the Cambridge Structural Database (CSD)[4][5][6], the following table presents exemplary data based on closely related structures. These values are intended to be illustrative of a typical outcome for a molecule of this class.
Experimental and Computational Workflow
The workflow for structure determination is a well-established process, combining experimental data collection with computational refinement.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Exemplary Crystallographic Data
The following table summarizes the type of data obtained from a successful SC-XRD experiment.
Parameter
Expected Value / Description
Significance for Researchers
Formula
C₇H₅Br₂NO₂
Confirms the chemical identity of the crystallized compound.
Formula Weight
294.93 g/mol
Used in the calculation of density.
Crystal System
Monoclinic or Orthorhombic
Describes the basic shape of the unit cell, the repeating building block of the crystal.
Space Group
e.g., P2₁/c or P2₁2₁2₁
Defines the symmetry operations (rotations, reflections) within the unit cell, which dictates molecular packing.
a, b, c (Å)
e.g., a=7-10, b=5-8, c=15-20
The lengths of the unit cell edges.
α, β, γ (°)
e.g., α=90, β=95-105, γ=90
The angles between the unit cell axes. For monoclinic, α=γ=90°, β≠90°. For orthorhombic, α=β=γ=90°.
Volume (ų)
~1000 - 1500
The volume of the unit cell.
Z
4
The number of molecules per unit cell. Crucial for understanding packing efficiency.
Density (calc, g/cm³)
~2.0 - 2.2
The theoretical density calculated from the crystal structure; can be compared with experimental density measurements.
R-factor (R₁)
< 0.05 (5%)
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower is better.
Goodness-of-Fit (GooF)
~ 1.0
An indicator of the quality of the refinement; a value close to 1.0 suggests a good model.
Structural Analysis: The Hierarchy of Non-Covalent Interactions
The final crystal structure is a delicate balance of attractive and repulsive non-covalent forces. For 3,5-dibromosalicylamide, a hierarchy of hydrogen bonds, halogen bonds, and π-interactions is expected to dictate the supramolecular assembly.
Intramolecular Geometry
A key intramolecular feature is the hydrogen bond between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the amide (acceptor). This interaction pre-organizes the molecule into a nearly planar conformation and is a common feature in salicylamide derivatives.
Intermolecular Packing and Supramolecular Synthons
The assembly of molecules in the crystal is driven by specific and directional intermolecular interactions.
Hydrogen Bonding: The primary interaction is expected to be the robust N-H···O=C hydrogen bond between the amide groups of adjacent molecules. This is a classic supramolecular synthon that typically leads to the formation of one-dimensional chains or centrosymmetric dimers. The phenolic hydroxyl, if not participating in an intramolecular H-bond, will also be a key donor.
Halogen Bonding: The bromine atoms on the aromatic ring possess a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond. This electrophilic region can interact favorably with a nucleophilic atom, most likely the carbonyl oxygen (C-Br···O=C). This interaction is highly directional and can be as strong as a conventional hydrogen bond, playing a critical role in linking the primary hydrogen-bonded motifs.
π-π Stacking: The planar aromatic rings are likely to engage in offset π-π stacking interactions, contributing to the overall cohesive energy of the crystal lattice.
Caption: Key intermolecular interactions expected in the crystal structure.
Powder X-ray Diffraction (PXRD): The Crystalline Fingerprint
While SC-XRD provides the absolute structure, Powder X-ray Diffraction (PXRD) is a high-throughput technique used for phase identification and quality control. It provides a unique "fingerprint" for a specific crystalline solid.[7]
Principle: Instead of a single crystal, a finely ground polycrystalline powder is analyzed. The random orientation of the millions of crystallites ensures that all possible diffraction conditions are met simultaneously, producing a one-dimensional pattern of intensity versus diffraction angle (2θ).
Application:
Phase Purity: The experimental PXRD pattern of a newly synthesized batch can be compared to a reference pattern (either from a known standard or calculated from the single-crystal structure) to confirm it is the correct crystalline form and free from impurities.[8][9]
Polymorph Screening: Different polymorphs of the same compound will produce distinct PXRD patterns. PXRD is the primary tool for identifying and differentiating these forms.
Stability Studies: PXRD can be used to monitor for changes in the crystalline form of a drug substance under various stress conditions (e.g., heat, humidity).
An experimental PXRD pattern of salicylamide shows distinct peaks at specific 2θ angles, which serve as its characteristic fingerprint.[8] A similar, unique pattern would be expected for 3,5-dibromosalicylamide.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the synthesis and definitive structural characterization of 3,5-dibromosalicylamide. Although a solved crystal structure is not yet publicly available, a detailed analysis of its molecular features allows for a robust prediction of its supramolecular chemistry. The crystal packing is anticipated to be a sophisticated interplay between strong amide-amide hydrogen bonding, directional C-Br···O halogen bonding, and delocalized π-π stacking.
The experimental determination of this crystal structure would be a valuable contribution to structural chemistry and pharmaceutical science. It would provide the definitive data needed to validate the predictions made herein and would serve as a crucial benchmark for computational modeling, aiding in the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties.
References
(Reference for general synthesis/properties of 3,5-dibromosalicylamide, if found - e.g.
(Reference for general synthesis/properties of 3,5-dibromosalicylamide, if found - e.g.
Singh, M., Rai, R., & Rai, U. (Year). Powder X-ray diffraction pattern of salicylamide, 3,5-dinitrobenzoic acid, their eutectics and inter-molecular compound. ResearchGate. Available from: [Link]
(2021). Experimental bulk powder X-ray diffraction patterns (black and red) and simulated powder diffraction patterns obtained from scXRD data (gray and brown) for 1-MeOH and 1-EtOH, respectively. ResearchGate. Available from: [Link]
PubChem. (n.d.). 3,5-Dibromosalicylic acid. PubChem. Retrieved from [Link]
(Reference for synthesis of rel
(Reference for synthesis of rel
(Reference for CCDC database inform
re3data.org. (2026, February 3). Cambridge Structural Database. re3data.org. Retrieved from [Link]
(Reference for rel
MatDaCs. (n.d.). Cambridge Structure Database (CSD). MatDaCs. Retrieved from [Link]
DrugFuture. (n.d.). 3,5-Dibromosalicylic Acid. DrugFuture.com. Retrieved from [Link]
(Reference for synthesis p
University of Tokyo Library System. (n.d.). Cambridge Structural Database:CSD. University of Tokyo Library System. Retrieved from [Link]
(Reference for synthesis
Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review.
CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. Retrieved from [Link]
Fayed, E. A. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 181-188. Available from: [Link]
A Comprehensive Guide to the Pharmacokinetic and ADME Profiling of 3,5-dibromosalicylamide
Introduction: Charting the Developmental Path for 3,5-dibromosalicylamide In the journey of drug discovery and development, the transition from a promising chemical entity to a viable clinical candidate is contingent upo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Charting the Developmental Path for 3,5-dibromosalicylamide
In the journey of drug discovery and development, the transition from a promising chemical entity to a viable clinical candidate is contingent upon a thorough understanding of its interaction with a biological system. For a novel compound like 3,5-dibromosalicylamide, early characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkbox but a critical, data-driven process that informs every subsequent step.[1] A favorable pharmacokinetic (PK) profile is paramount, dictating dosing regimens, therapeutic efficacy, and the margin of safety.[2][3]
This technical guide provides a comprehensive framework for the systematic evaluation of 3,5-dibromosalicylamide's ADME and pharmacokinetic profile. As a Senior Application Scientist, the structure of this guide deviates from rigid templates, instead adopting a logical, interrogative workflow that a drug development team would employ. We will move from foundational in vitro assays that build a preliminary profile to the design of an informative in vivo study. The causality behind each experimental choice is explained, ensuring that the data generated is not only robust but also translatable, guiding medicinal chemistry efforts and de-risking clinical progression.[4][5]
Before delving into complex biological assays, we must first understand the fundamental physicochemical characteristics of 3,5-dibromosalicylamide. These properties, primarily aqueous solubility and lipophilicity (LogD), are the bedrock upon which its ADME profile is built. Poor solubility, for instance, can be an immediate bottleneck for oral absorption, regardless of membrane permeability.
Aqueous Solubility Assessment
Expertise & Causality: We must assess both kinetic and thermodynamic solubility. Kinetic solubility provides a rapid measure of how readily the compound dissolves under supersaturated conditions, relevant to initial formulation screenings. Thermodynamic solubility, conversely, represents the true equilibrium solubility and is a critical parameter for predicting absorption from the gastrointestinal tract.
Experimental Protocol: Thermodynamic Solubility
Prepare a stock solution of 3,5-dibromosalicylamide in dimethyl sulfoxide (DMSO).
Add an excess of the solid compound to a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
Filter the samples to remove undissolved solid.
Quantify the concentration of dissolved 3,5-dibromosalicylamide in the filtrate using a suitable analytical method, such as LC-MS/MS.
Section 2: Core In Vitro ADME Profiling: Building the Mechanistic Picture
In vitro ADME assays are the workhorse of early drug discovery, offering a high-throughput, cost-effective means to rank compounds and identify potential liabilities.[6] These assays provide the first glimpse into how 3,5-dibromosalicylamide will be absorbed, distributed, and metabolized.
Absorption: Intestinal Permeability using the Caco-2 Monolayer Assay
Expertise & Causality: To predict oral absorption, we must understand how 3,5-dibromosalicylamide crosses the intestinal epithelial barrier. The Caco-2 permeability assay is the industry gold standard for this purpose.[7] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer that morphologically and functionally resembles the enterocytes of the small intestine, expressing critical uptake and efflux transporters.[8] By measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), we can not only determine the rate of absorption but also identify if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp), a common cause of poor bioavailability.[9]
Cell Culture: Seed Caco-2 cells onto semipermeable filter supports in a trans-well plate and culture for 21-25 days to allow for full differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells meeting a predefined integrity threshold (e.g., ≥ 200 Ω·cm²) are used.[10][11]
Assay Initiation:
A-to-B Transport: Add 3,5-dibromosalicylamide (e.g., at 10 µM) to the apical (A) side and drug-free buffer to the basolateral (B) side.[8]
B-to-A Transport: In a separate set of wells, add the compound to the basolateral (B) side and drug-free buffer to the apical (A) side.
Incubation: Incubate the plates at 37°C with gentle shaking.
Sampling: At predefined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver compartment, replacing the volume with fresh buffer.[11]
Quantification: Analyze the concentration of 3,5-dibromosalicylamide in all samples using a validated LC-MS/MS method.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.
Visualization: Caco-2 Permeability Workflow
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Distribution: Plasma Protein Binding (PPB)
Expertise & Causality: Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin and alpha-1-acid glycoprotein.[12] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its therapeutic target and to be cleared by metabolic enzymes.[12] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and predicting in vivo clearance. Equilibrium dialysis is the gold standard method as it is less susceptible to experimental artifacts compared to other techniques like ultrafiltration.[13]
Experimental Protocol: Equilibrium Dialysis for PPB
Device Preparation: Prepare a 96-well equilibrium dialysis apparatus. The device consists of paired wells separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10 kDa) that retains proteins but allows small molecules like 3,5-dibromosalicylamide to pass freely.
Dosing: Add plasma (human, rat, etc.) spiked with 3,5-dibromosalicylamide to one side of the membrane (the plasma chamber). Add an equal volume of protein-free buffer (e.g., PBS) to the other side (the buffer chamber).
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for an adequate time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
Matrix Matching & Analysis: To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample to ensure the final matrix composition is identical. Quantify the concentration in both samples by LC-MS/MS.
Calculation: The percentage of bound drug is calculated as:
% Bound = ((Conc_plasma - Conc_buffer) / Conc_plasma) * 100
The fraction unbound (fu) is Conc_buffer / Conc_plasma.
Visualization: Equilibrium Dialysis Workflow
Caption: Workflow for Plasma Protein Binding via Equilibrium Dialysis.
Metabolism: Hepatic Microsomal Stability
Expertise & Causality: The liver is the primary site of drug metabolism. Liver microsomes, which are subcellular fractions containing key Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs), provide an excellent system to assess a compound's metabolic stability.[14] By measuring the rate at which 3,5-dibromosalicylamide is depleted over time, we can calculate its in vitro intrinsic clearance (Clint), a crucial parameter for predicting in vivo hepatic clearance and oral bioavailability.[14]
Experimental Protocol: Microsomal Stability Assay
Reaction Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).
Incubation Setup: In a 96-well plate, add 3,5-dibromosalicylamide (e.g., at 1 µM final concentration) to the microsomal suspension. Include control compounds with known low and high clearance rates for quality control. Also include a negative control incubation without the necessary cofactor.[15]
Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution containing the enzyme cofactor NADPH.[16]
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[15]
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the remaining percentage of 3,5-dibromosalicylamide at each time point relative to the 0-minute sample.
Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).
Caption: Workflow for determining metabolic stability in liver microsomes.
Section 3: In Vivo Pharmacokinetic Study Design
While in vitro data provides a mechanistic foundation, in vivo studies are essential to understand how these properties integrate within a complex living system.[17] A well-designed rodent PK study will provide definitive data on key parameters like bioavailability, clearance, volume of distribution, and half-life.[2]
Study Rationale and Design
Expertise & Causality: We will employ a parallel-group study design in Sprague-Dawley rats, a common model for preclinical PK studies. One group will receive 3,5-dibromosalicylamide via intravenous (IV) bolus, and the other via oral gavage (PO). The IV dose allows for the determination of absolute clearance (CL) and volume of distribution (Vd). The PO dose, when compared to the IV data, allows for the calculation of oral bioavailability (F), which is the fraction of the oral dose that reaches systemic circulation.
Experimental Protocol: Rat Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), equipped with jugular vein cannulas for serial blood sampling.
Dose Formulation: Formulate 3,5-dibromosalicylamide in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol) for both IV and PO administration.
Administration:
Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg).
Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
Plasma Preparation: Immediately process blood samples to harvest plasma and store at -80°C until analysis.
Bioanalysis: Quantify the concentration of 3,5-dibromosalicylamide in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[18]
Visualization: In Vivo PK Study Design
Caption: Design of a parallel-group IV/PO pharmacokinetic study in rats.
Section 4: Data Integration and Candidate Assessment
The ultimate goal is to synthesize the data from all experiments into a coherent ADME profile that informs the future of 3,5-dibromosalicylamide.
Summary of Key Pharmacokinetic Parameters
The data generated would be compiled into a clear, comparative table.
Parameter
Assay
Hypothetical Result for 3,5-dibromosalicylamide
Interpretation
Solubility (pH 7.4)
Thermodynamic Solubility
5 µg/mL
Low aqueous solubility; may limit absorption.
Permeability (Papp A→B)
Caco-2 Assay
15 x 10⁻⁶ cm/s
High permeability.
Efflux Ratio (ER)
Caco-2 Assay
1.2
Not a substrate of major efflux pumps.
Plasma Protein Binding (fu)
Equilibrium Dialysis (Rat)
0.02 (2% free)
Highly bound to plasma proteins.
Metabolic Stability (t½)
Rat Liver Microsomes
15 min
High intrinsic clearance; likely rapid metabolism.
Bioavailability (F)
In Vivo Rat PK Study
10%
Low oral bioavailability.
Clearance (CL)
In Vivo Rat PK Study
50 mL/min/kg
High systemic clearance, consistent with RLM data.
Half-Life (t½)
In Vivo Rat PK Study
1.5 hours
Short half-life in rats.
Volume of Distribution (Vd)
In Vivo Rat PK Study
3 L/kg
Moderate to high tissue distribution.
Expert Assessment and Path Forward
Based on this hypothetical dataset, 3,5-dibromosalicylamide exhibits a challenging pharmacokinetic profile characterized by low solubility, rapid metabolic clearance, and consequently, low oral bioavailability. Although it has high membrane permeability and is not an efflux substrate, its utility as an oral drug would be limited without significant modification.
Strategic Recommendations:
Medicinal Chemistry: Focus on structural modifications to block the primary sites of metabolism (metabolic "soft spots"), which could be identified in follow-up metabolite identification studies.[19] This would decrease intrinsic clearance and improve both half-life and bioavailability.
Formulation Development: Explore formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve the dissolution rate and overcome the solubility-limited absorption.
Alternative Dosing Routes: If oral delivery remains a challenge, the compound's suitability for other routes of administration (e.g., intravenous, topical) could be explored depending on the therapeutic indication.
This comprehensive ADME/PK assessment provides a clear, evidence-based roadmap. It transforms a series of disparate data points into actionable intelligence, guiding the project team toward rational decisions and maximizing the potential for success in developing 3,5-dibromosalicylamide as a therapeutic agent.
References
Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
BioDuro. (n.d.). In Vivo PK and TK.
Creative Biolabs. (n.d.). In Vivo PK Studies.
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
Unknown Author. (n.d.). Caco2 assay protocol.
JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
Tillement, J. P., & Zini, R. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
Thermodynamic Stability of 3,5-Dibromosalicylamide at Room Temperature: A Comprehensive Physicochemical Guide
Executive Summary 3,5-Dibromosalicylamide (CAS: 17892-25-0) is a heavily halogenated aromatic amide utilized across drug development as a bioactive scaffold and chemical intermediate. Understanding its thermodynamic stab...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3,5-Dibromosalicylamide (CAS: 17892-25-0) is a heavily halogenated aromatic amide utilized across drug development as a bioactive scaffold and chemical intermediate. Understanding its thermodynamic stability at room temperature (298 K) is critical for formulation scientists and medicinal chemists. This whitepaper elucidates the structural mechanisms that confer its high solid-state stability, maps its degradation vulnerabilities in solvated states, and provides self-validating experimental protocols for stability profiling.
Molecular Architecture & Thermodynamic Baseline
The exceptional room-temperature stability of 3,5-dibromosalicylamide is fundamentally driven by its molecular architecture. As an Application Scientist, it is crucial to understand that stability is not merely the absence of degradation, but the presence of deep thermodynamic energy wells:
Intramolecular Hydrogen Bonding: The proximity of the C2 hydroxyl group to the C1 amide carbonyl establishes a robust intramolecular hydrogen bond. This interaction forms a planar pseudo-six-membered ring, significantly lowering the ground-state enthalpy (
ΔH∘
) and acting as a thermodynamic sink.
Steric and Electronic Shielding: The incorporation of massive, highly electronegative bromine atoms at the C3 and C5 positions exerts a strong inductive electron-withdrawing effect (-I effect). This depletes the electron density of the aromatic ring, rendering it highly resistant to electrophilic attack at 25°C. Furthermore, the C3 bromine sterically locks the hydroxyl group, enforcing the stabilizing H-bond network.
Crystal Lattice Energy: In the solid state, the molecule exhibits a1[1]. These parameters facilitate dense crystal packing driven by
π−π
stacking and intermolecular amide-amide hydrogen bonding. The resulting lattice energy vastly exceeds ambient thermal energy (
RT≈2.48
kJ/mol at 298 K), rendering the solid state practically inert under standard conditions.
Environmental Vulnerabilities: Solvation and Photo-Oxidation
While 3,5-dibromosalicylamide is virtually indestructible in its solid state at room temperature, its thermodynamic profile shifts upon solvation.
The Solvation Penalty: Dissolution in polar aprotic or protic solvents (e.g., DMSO, Methanol) disrupts the stabilizing intermolecular lattice energy, exposing the molecule to kinetic degradation pathways.
Photochemical Degradation: Interestingly, 3,5-dibromosalicylamide is a highly stable 2[2]. When complex precursors (such as pentabromopseudilin analogs) are kept in NMR solutions for extended periods, they undergo photo-oxidation to yield 3,5-dibromosalicylamide[2]. However, 3,5-dibromosalicylamide itself is not entirely immune to photolysis; under intense, prolonged UV/Vis irradiation in solution, the C-Br bonds (bond dissociation energy ~280 kJ/mol) can undergo homolytic cleavage, leading to radical-mediated degradation.
Quantitative Physicochemical and Thermodynamic Data
To facilitate rapid reference for drug development professionals, the core physicochemical properties dictating the thermodynamic stability of 3,5-dibromosalicylamide are summarized below.
To empirically validate the thermodynamic stability of 3,5-dibromosalicylamide, researchers must employ orthogonal, self-validating methodologies. The following protocols are designed to establish both the solid-state baseline and the solution-state kinetic boundaries.
Protocol A: Solid-State Isothermal Microcalorimetry (IMC) at 298 K
Causality: IMC directly measures the heat flow (
μW
) associated with physical or chemical changes. A thermodynamically stable compound at room temperature will exhibit a flat baseline, as no exothermic degradation or endothermic polymorphic transitions are occurring.
Sample Preparation: Accurately weigh 50.0 mg of crystalline 3,5-dibromosalicylamide into a sterilized glass ampoule. Seal the ampoule hermetically to prevent moisture ingress.
Instrument Calibration: Calibrate the microcalorimeter using electrical substitution heating. Establish a stable thermal baseline at exactly 25.0°C (298.15 K) using an empty reference ampoule.
Data Acquisition: Insert the sample ampoule into the measurement channel. Record the heat flow continuously for 72 hours.
Data Interpretation: A stable sample will yield a heat flow signal of
0±0.5μW
. Any continuous exothermic drift indicates slow degradation or amorphous-to-crystalline relaxation.
Orthogonal Validation: Post-IMC, analyze the sample via X-Ray Powder Diffraction (XRPD) to confirm the preservation of the initial crystalline phase.
Causality: By artificially forcing degradation using standardized UV/Vis light, we can map the activation energy required to overcome the thermodynamic stability of the solvated molecule, identifying its specific photo-oxidation liabilities.
Solvation: Dissolve 3,5-dibromosalicylamide in HPLC-grade methanol to a final concentration of 1.0 mg/mL.
Sample Aliquoting: Divide the solution into two quartz cuvettes. Wrap one cuvette entirely in aluminum foil to serve as the "Dark Control" (validating that degradation is photolytic, not purely solvational).
Irradiation: Place both cuvettes in a photostability chamber. Expose the samples to an overall illumination of
≥1.2×106
lux hours and an integrated near-ultraviolet energy of
≥200
Watt hours/square meter (per ICH Q1B standards).
Analysis: Analyze both the dark control and the irradiated sample using LC-MS. Monitor for the depletion of the3[3] and the emergence of debrominated or oxidized radical intermediates.
Thermodynamic Degradation Pathway Visualization
The following diagram illustrates the logical flow of thermodynamic stability and the primary vulnerability pathway for 3,5-dibromosalicylamide.
Caption: Thermodynamic stability and degradation pathway of 3,5-dibromosalicylamide at room temperature.
Conclusion
3,5-Dibromosalicylamide represents a highly stable molecular entity at room temperature, largely due to its synergistic intramolecular hydrogen bonding and the steric/electronic shielding provided by its bromine substituents. While its solid-state thermodynamics are exceptionally robust, formulation scientists must account for its photo-oxidative vulnerabilities when transitioning the compound into solvated states for assays or liquid formulations.
References
"17892-25-0, 3,5-DIBROMOSALICYLAMIDE Formula - ECHEMI." ECHEMI.
"Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp." PMC, National Institutes of Health.
"3,5-dibromosalicylamide (C7H5Br2NO2) - PubChemLite." Université du Luxembourg.
In Vitro Protein Binding Affinity and Mechanistic Profiling of 3,5-Dibromosalicylamide
Target Audience: Researchers, Biochemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Overview 3,5-Dibromosalicylamide (commonly known as Dibromsalan or AM85) is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Biochemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Overview
3,5-Dibromosalicylamide (commonly known as Dibromsalan or AM85) is a halogenated salicylanilide historically recognized for its anthelmintic and antimicrobial properties. However, recent chemoproteomic profiling has repositioned this scaffold as a potent modulator of mitochondrial kinases, metabolic enzymes, and receptor tyrosine kinases. As a Senior Application Scientist, I approach the in vitro binding profile of 3,5-dibromosalicylamide not just as a list of targets, but as a masterclass in halogen-mediated molecular recognition. This guide dissects the causality behind its protein binding affinities, detailing the thermodynamic drivers and providing self-validating experimental workflows for bench scientists.
Mechanistic Causality: The Role of Halogenation in Protein Binding
The binding promiscuity and high affinity of 3,5-dibromosalicylamide are not accidental; they are driven by the unique physicochemical properties of its dibromo-aromatic system. The two bromine atoms on the salicylic ring act as more than just steric bulk.
Halogen Bonding (X-Bonding): The highly electron-withdrawing nature of the bromine atoms creates a localized region of positive electrostatic potential at their distal ends, known as a "σ-hole." In the hydrophobic pockets of target proteins (such as the hinge region of kinases), these bromine atoms act as potent X-bond donors. They form highly directional, non-covalent interactions with the backbone carbonyl oxygens of the protein, effectively mimicking or replacing traditional ATP hydrogen bonds ()[1].
Hydrophobic Insertion & Entropy: The lipophilic nature of the halogenated aromatic ring drives the molecule into deep hydrophobic crevices (e.g., in serum albumins and the EGFR catalytic domain). This insertion displaces ordered water molecules, resulting in a favorable entropic shift that stabilizes the host-guest complex ()[2].
Key Protein Targets & Binding Kinetics
PINK1 Kinase Activation via Mitochondrial Uncoupling
Unlike traditional kinase agonists, 3,5-dibromosalicylamide (AM85) activates the Parkinson's disease-associated kinase PINK1 through an indirect binding mechanism. AM85 acts as a mild protonophore, uncoupling oxidative phosphorylation and causing a rapid drop in the mitochondrial membrane potential (
Δψm
)[3].
The Causality: Under normal conditions, PINK1 is imported into the mitochondria and degraded. The AM85-induced depolarization halts this voltage-dependent import. Consequently, full-length PINK1 stabilizes on the outer mitochondrial membrane (OMM), autophosphorylates, and recruits Parkin to initiate mitophagy ()[3][4].
NAD+ ADP-ribosyltransferase Inhibition
In vitro enzymatic assays demonstrate that 3,5-dibromosalicylamide directly binds and inhibits NAD+ ADP-ribosyltransferase (EC 2.4.2.30). The compound competes within the catalytic domain, disrupting the transfer of ADP-D-ribosyl groups to acceptor proteins ()[5].
Tyrosine Kinase EGFR
Salicylanilides exhibit competitive inhibition at the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). The binding is anchored by the aforementioned halogen-π and X-bonding interactions within the kinase hinge region, preventing downstream proliferative signaling[2].
Quantitative Data Presentation
The following table synthesizes the in vitro binding affinities and kinetic metrics for 3,5-dibromosalicylamide across its primary validated targets.
Target Protein / System
Interaction Type
Affinity / Activity Metric
Mechanistic Causality
PINK1 (Endogenous)
Indirect Activation
Active at 20 μM (Cellular)
Protonophoric uncoupling (Δψm loss) halts PINK1 degradation, stabilizing it on the OMM[3].
NAD+ ADP-ribosyltransferase
Direct Inhibition
IC
50
= 0.56 mM
Direct binding to the catalytic/interaction domains, preventing ADP-ribosylation[5].
TK EGFR
Direct Inhibition
Competitive (ATP site)
Halogen-π and X-bonding directed at backbone carbonyls in the kinase hinge region[1][2].
Serum Albumins (BSA/HSA)
Direct Binding
1:1 Stoichiometry
Entropy-driven hydrophobic pocket insertion facilitated by the dibromo-aromatic ring.
Visualizations of Mechanisms and Workflows
Fig 1. AM85-induced mitochondrial depolarization and subsequent PINK1/Parkin mitophagy activation.
Fig 2. Self-validating workflow for capturing AM85-induced ubiquitylated substrates via Halo-UBD.
Self-Validating Experimental Protocols
To ensure scientific integrity, any assay measuring the downstream effects of 3,5-dibromosalicylamide binding must be self-validating. Below is the gold-standard protocol for capturing AM85-induced ubiquitylated substrates (e.g., CISD1) via the PINK1 pathway.
Protocol: In Vitro PINK1 Activation & Ubiquitylated Substrate Capture
Self-Validation Controls: Use DMSO as a vehicle negative control. Use Antimycin A/Oligomycin A (A/O) as a positive uncoupling control. Critically, utilize PINK1 Knockout (KO) HeLa cells alongside Wild-Type to prove that the ubiquitylation is strictly PINK1-dependent[4].
Step-by-Step Methodology:
Cell Treatment: Treat Wild-Type and PINK1 KO HeLa cells with 20 μM 3,5-dibromosalicylamide for exactly 40 minutes[3].
Causality: Mitophagy is a highly dynamic clearance pathway. Prolonged uncoupling (>3 hours) leads to the lysosomal degradation of the very OMM proteins we aim to detect. A 40-minute window captures the peak of Parkin-mediated ubiquitylation before autophagosome fusion destroys the evidence.
Cell Lysis: Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% NP-40[4].
Causality: NP-40 is a mild, non-ionic detergent. It efficiently extracts OMM proteins without denaturing them or disrupting delicate ubiquitin-protein interactions.
Halo-UBD Incubation: Incubate 400 μg of the clarified cell extract with Halo-tagged ubiquitin-binding domains (UBDs) of UBQLN1 overnight at 4°C[3].
Causality: UBQLN1 UBDs possess an exceptionally high avidity for polyubiquitin chains, allowing for the selective enrichment of PINK1/Parkin substrates over background cytosolic proteins.
Resin Capture: Add 20 μL of HaloLink resin to the lysate mixture and incubate for 4 hours at 4°C[4].
Causality: The Halo-tag forms a covalent, irreversible bond with the HaloLink resin. This is critical because it prevents the leaching of the capture protein during the subsequent harsh washing steps.
Stringent Washing: Wash the beads three times with the lysis buffer supplemented to a final concentration of 0.25 M NaCl[3].
Causality: The elevated ionic strength disrupts weak, non-specific electrostatic interactions, ensuring a high signal-to-noise ratio in the final immunoblot.
Elution & Analysis: Elute the captured proteins by resuspending the beads in 20 μL of LDS sample buffer containing 1 mM Dithiothreitol (DTT). Boil and analyze via SDS-PAGE and immunoblotting against CISD1 and pSer65-Parkin[4].
References
Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase. BRENDA Enzyme Database.[Link]
Barini, E., et al. (2018). "The Anthelmintic Drug Niclosamide and Its Analogues Activate the Parkinson's Disease Associated Protein Kinase PINK1." PubMed Central (PMC) - NIH.[Link]
"Halogen bonds involved in binding of halogenated ligands by protein kinases." PubMed - NIH.[Link]
"Salicylanilides and Their Anticancer Properties." PubMed Central (PMC) - NIH.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Significance
3,5-Dibromosalicylamide (C₇H₅Br₂NO₂) is a highly halogenated benzamide derivative. In pharmaceutical and chemical research, it frequently emerges as an anthelmintic scaffold, a marine antimicrobial metabolite, or a synthetic byproduct during the over-bromination of salicylic acid derivatives . In high-resolution mass spectrometry (HRMS), the presence of two bromine atoms creates a highly diagnostic isotopic signature. This technical guide details the exact mass calculations, isotopic distribution, and a self-validating analytical protocol for the robust identification of 3,5-dibromosalicylamide.
Part 1: Theoretical Framework: Exact Mass and Isotopic Distribution
Mechanistic Principles of Brominated Isotopic Signatures
The natural isotopic abundance of bromine (⁷⁹Br: ~50.69%, ⁸¹Br: ~49.31%) provides a powerful analytical advantage . When a molecule contains two bromine atoms, the binomial expansion of
(p+q)2
dictates a distinct 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.
M (⁷⁹Br₂): ~25.7% of the total brominated species.
M+2 (⁷⁹Br⁸¹Br): ~50.0% of the total brominated species (Base Peak of the cluster).
M+4 (⁸¹Br₂): ~24.3% of the total brominated species.
Exact Mass Calculations
The monoisotopic mass of neutral 3,5-dibromosalicylamide is 292.8687 Da . Because the molecule contains an acidic phenolic hydroxyl group adjacent to an electron-withdrawing amide, it ionizes highly efficiently in negative-ion electrospray ionization (ESI-), yielding the [M-H]⁻ precursor ion.
Table 1: Theoretical Isotopic Distribution for [M-H]⁻ (C₇H₄Br₂NO₂)⁻
Isotope
Exact Mass (m/z)
Relative Abundance (%)
Mechanistic Origin
M
291.8614
51.4
¹²C₇, ¹H₄, ¹⁴N, ¹⁶O₂, ⁷⁹Br₂
M+1
292.8648
3.9
¹³C₁ ¹²C₆, ⁷⁹Br₂
M+2
293.8594
100.0 (Base Peak)
¹²C₇, ⁷⁹Br₁ ⁸¹Br₁
M+3
294.8628
7.5
¹³C₁ ¹²C₆, ⁷⁹Br₁ ⁸¹Br₁
M+4
295.8574
48.6
¹²C₇, ⁸¹Br₂
M+5
296.8608
3.6
¹³C₁ ¹²C₆, ⁸¹Br₂
Part 2: Analytical Workflow and Experimental Protocol
To ensure high-confidence structural elucidation, the analytical workflow must operate as a self-validating system . The protocol below leverages ESI-HRMS and relies on the convergence of exact mass accuracy (error < 5 ppm) and rigorous isotopic pattern matching. If the 1:2:1 ratio is distorted, it immediately flags potential isobaric interference or co-eluting impurities.
Step-by-Step ESI-HRMS Protocol
Sample Preparation: Dissolve 3,5-dibromosalicylamide in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 0.1 µg/mL.
Causality: Avoid using highly acidic modifiers (like 0.1% Formic Acid) as they suppress the deprotonation of the phenolic hydroxyl group. Instead, use 5 mM Ammonium Acetate to promote robust [M-H]⁻ formation.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (buffered with 5 mM Ammonium Acetate) over 5 minutes.
Ionization Source Optimization (ESI-): Set the capillary voltage to 2.5 kV.
Causality: Maintain the desolvation temperature at 350°C to ensure efficient droplet evaporation without thermally degrading the primary amide bond prior to mass analysis.
Mass Analysis: Acquire data in full-scan negative mode (m/z 100-500) using an Orbitrap or Q-TOF mass analyzer set to a resolving power of at least 60,000 (at m/z 200).
Data Deconvolution: Extract the ion chromatograms for m/z 291.8614, 293.8594, and 295.8574. Validate the identity by confirming the 1:2:1 intensity ratio.
ESI-HRMS Analytical Workflow for 3,5-Dibromosalicylamide.
Part 3: Mechanistic Fragmentation Pathways (MS/MS)
Causality in Collision-Induced Dissociation (CID)
When subjected to MS/MS, the [M-H]⁻ precursor (e.g., m/z 293.86 for the M+2 isotope) undergoes specific, predictable fragmentation. Understanding the causality behind these cleavages allows researchers to distinguish 3,5-dibromosalicylamide from its structural isomers.
Loss of Isocyanic Acid (HNCO): The proximity of the phenolate oxygen to the primary amide group facilitates an intramolecular rearrangement. The molecule expels neutral isocyanic acid (-43.01 Da) to yield a highly stable dibromophenolate anion at m/z 250.85. This is the hallmark fragmentation of deprotonated salicylamides.
Loss of Bromine Radical (•Br): Because the C-Br bond is relatively weak, homolytic cleavage can occur under elevated collision energies, yielding a radical anion at m/z 214.94 (from the M+2 precursor).
Mechanistic CID Fragmentation Pathways of the [M-H]⁻ Precursor.
References
Title: Mass Spectrometry: Principles and Applications, 3rd Edition
Source: John Wiley & Sons
URL: [Link]
Title: PubChem Compound Summary for CID 352428, 3,5-Dibromosalicylamide
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Protocols & Analytical Methods
Method
Synthesis of 3,5-Dibromosalicylamide: A Detailed Protocol for Pharmaceutical Research
Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 3,5-dibromosalicylamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 3,5-dibromosalicylamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the electrophilic aromatic substitution of salicylamide using elemental bromine in an aqueous dioxane solvent system. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary safety precautions, characterization techniques, and expected outcomes. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible method for obtaining high-purity 3,5-dibromosalicylamide.
Introduction
Salicylamide and its derivatives are a well-established class of compounds with a wide range of biological activities, including analgesic, antipyretic, and anti-inflammatory properties.[1] Halogenation of the salicylamide scaffold, particularly at the 3 and 5 positions of the aromatic ring, can significantly modulate its physicochemical properties and biological activity, making these derivatives attractive targets for drug discovery programs. 3,5-dibromosalicylamide serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents.
This protocol details the direct dibromination of salicylamide. The methodology is adapted from established procedures for the bromination of the closely related salicylic acid, leveraging a similar reaction mechanism and conditions to achieve a high yield of the desired product.[2]
Reaction Mechanism and Rationale
The synthesis of 3,5-dibromosalicylamide from salicylamide proceeds via an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and amide (-CONH2) groups on the salicylamide ring are ortho-, para-directing and activating groups. The hydroxyl group, being a stronger activator, directs the incoming electrophile (bromine) to the positions ortho and para to it. In the case of salicylamide, the positions 3 and 5 are ortho and para to the hydroxyl group, respectively, and are thus activated for electrophilic attack.
The reaction mechanism can be summarized in the following key steps:
Polarization of Bromine: The bromine molecule (Br₂) becomes polarized upon approaching the electron-rich aromatic ring of salicylamide.
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation and Aromatization: A base (such as a water molecule from the solvent) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.
This process occurs sequentially at both the 3 and 5 positions to yield the final 3,5-dibromosalicylamide product. The use of a suitable solvent, such as aqueous p-dioxane, helps to solubilize the reactants and control the reaction temperature.[2]
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Salicylamide
Reagent
Sigma-Aldrich
---
Bromine
Reagent
Sigma-Aldrich
EXTREMELY TOXIC AND CORROSIVE
p-Dioxane
ACS Grade
Fisher Scientific
---
Deionized Water
---
---
---
Sodium Bicarbonate
ACS Grade
---
For neutralization
Anhydrous Sodium Sulfate
ACS Grade
---
For drying
Ethanol
ACS Grade
---
For recrystallization
Equipment
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
Heating mantle with a temperature controller.
Ice bath.
Büchner funnel and flask for vacuum filtration.
Standard laboratory glassware.
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, and a full-face respirator with an appropriate cartridge for bromine vapors.
Workflow Diagram
Caption: Workflow for the synthesis of 3,5-dibromosalicylamide.
Step-by-Step Procedure
Safety First: This protocol involves the use of bromine, which is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Have a solution of sodium thiosulfate ready for quenching any bromine spills.
Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve 5.0 g (0.036 mol) of salicylamide in 100 mL of a 1:1 (v/v) mixture of p-dioxane and water. Equip the flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
Bromine Addition: In the dropping funnel, place a solution of 11.6 g (3.7 mL, 0.072 mol) of bromine in 20 mL of p-dioxane. Begin stirring the salicylamide solution and slowly add the bromine solution dropwise over a period of approximately 1 hour. Control the addition rate to maintain the reaction temperature between 20-30°C. An ice bath may be used if the reaction becomes too exothermic.
Reaction Progression: After the addition of bromine is complete, remove the ice bath (if used) and heat the reaction mixture to reflux (approximately 80-90°C) for 2 hours. The color of the solution should change from reddish-brown to a lighter yellow or orange, indicating the consumption of bromine.
Work-up and Isolation:
Cool the reaction mixture to room temperature.
Slowly pour the reaction mixture into 500 mL of cold water with stirring. A precipitate of the crude 3,5-dibromosalicylamide will form.
Collect the crude product by vacuum filtration using a Büchner funnel.
Wash the solid with copious amounts of cold water until the filtrate is colorless and neutral to pH paper. This removes any unreacted bromine and hydrobromic acid.
Purification:
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 3,5-dibromosalicylamide as a white to off-white crystalline solid.
Dry the purified product in a vacuum oven at 60°C to a constant weight.
Characterization
The identity and purity of the synthesized 3,5-dibromosalicylamide should be confirmed by standard analytical techniques:
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at positions 4 and 6 of the benzene ring. The signals for the amide and hydroxyl protons will also be present.
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, as well as the C=O stretching of the amide group.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern characteristic of a dibrominated compound (presence of M, M+2, and M+4 peaks) should be observed.
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
Safety and Handling
Bromine: Bromine is extremely corrosive and toxic. It can cause severe burns upon skin contact and is fatal if inhaled. Always handle bromine in a chemical fume hood and wear appropriate PPE, including a full-face respirator, chemical-resistant gloves, and a lab coat.[3][4][5][6][7]
p-Dioxane: p-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a well-ventilated area and avoid inhalation of vapors.
Waste Disposal: All bromine-containing waste should be neutralized with a solution of sodium thiosulfate before disposal according to institutional guidelines.
Expected Results
Based on similar bromination reactions of salicylic acid, a high yield of 3,5-dibromosalicylamide is anticipated. The purified product should be a white to off-white crystalline solid with a sharp melting point. The spectroscopic data should be consistent with the proposed structure.
References
Surine, W. R., & Majewski, T. E. (1968). U.S. Patent No. 3,381,032. Washington, DC: U.S.
Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176.
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. [Link]
Penta. (2024, September 20). Bromine - SAFETY DATA SHEET. [Link]
Scribd. (2010, June 10). Bromine MSDS and Safety Guidelines. [Link]
How to dissolve 3,5-dibromosalicylamide for cell culture assays
Application Note: Optimal Dissolution and Media Delivery Protocols for 3,5-Dibromosalicylamide in Cell Culture Assays Executive Summary 3,5-dibromosalicylamide (CAS: 17892-25-0)[1] is a highly lipophilic halogenated arom...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimal Dissolution and Media Delivery Protocols for 3,5-Dibromosalicylamide in Cell Culture Assays
Executive Summary
3,5-dibromosalicylamide (CAS: 17892-25-0)[1] is a highly lipophilic halogenated aromatic compound utilized in biochemical screening and cell culture assays. It is primarily investigated as an inhibitor of NAD+ ADP-ribosyltransferase (EC 2.4.2.30)[2] and is associated with epigenetic modulation as a putative histone acetyltransferase (HAT) activator[3]. Due to its dual bromine substitutions and high molecular weight, the compound exhibits extremely poor aqueous solubility[4]. This application note provides a scientifically grounded, self-validating protocol for the dissolution and cellular delivery of 3,5-dibromosalicylamide to prevent micro-precipitation and ensure accurate, reproducible dose-response data.
Physicochemical Profiling & Causality of Solvation
Understanding the physicochemical constraints of a molecule is the first step in designing a robust assay.
Table 1: Physicochemical Properties of 3,5-Dibromosalicylamide
The Causality of Solvation:
The insolubility of 3,5-dibromosalicylamide in aqueous media is driven by the two bulky, hydrophobic bromine atoms on the aromatic ring, coupled with strong intramolecular hydrogen bonding between the hydroxyl and amide groups. This structural conformation minimizes favorable thermodynamic interactions with water. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is strictly required because its highly polarized S=O bond effectively disrupts these intramolecular hydrogen bonds while its methyl groups accommodate the hydrophobic aromatic core, ensuring complete solvation.
In cell culture models, 3,5-dibromosalicylamide acts on specific intracellular targets. Notably, it inhibits NAD+ ADP-ribosyltransferase with an IC50 of approximately 0.56 mM (in Bos taurus models)[2]. Furthermore, compounds within this structural class are screened as HAT activators to study chromatin remodeling and neurodegenerative diseases[3]. Maintaining the compound in a fully dissolved state is critical; precipitated compound cannot partition across the phospholipid bilayer to interact with these intracellular targets, leading to false-negative assay readouts.
Experimental Protocol: Master Stock Preparation & Media Delivery
Step-by-step workflow for the dissolution and media delivery of 3,5-dibromosalicylamide.
Step 1: Master Stock Formulation
Action: Weigh the required mass of 3,5-dibromosalicylamide and dissolve it in anhydrous DMSO to create a 50 mM Master Stock.
Causality: Anhydrous DMSO must be used because standard DMSO is highly hygroscopic. If water is absorbed from the atmosphere during storage, the thermodynamic stability of the solvated compound decreases, leading to premature nucleation and degradation of the stock over time.
Step 2: Serial Dilution in Vehicle
Action: Prepare all intermediate concentrations (e.g., 1000X of the final assay concentration) by diluting the Master Stock in 100% DMSO.
Causality: Performing serial dilutions directly in aqueous media causes localized supersaturation at the droplet interface, forcing the lipophilic compound to crash out of solution. Maintaining the compound in 100% DMSO until the final step prevents this phase separation.
Step 3: Dropwise Media Delivery
Action: Pre-warm the complete cell culture media (containing FBS or BSA) to 37°C. While rapidly swirling the media, add the 1000X DMSO intermediate stock dropwise. Ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Causality: Pre-warming the media increases the kinetic energy of the system, while rapid swirling maximizes the dispersion rate. The presence of carrier proteins (like albumin in FBS) provides hydrophobic pockets that temporarily sequester the lipophilic 3,5-dibromosalicylamide, stabilizing it in the aqueous environment before it partitions into the cell membrane.
Quality Control: A Self-Validating System
To ensure the trustworthiness of the assay, the dissolution protocol must be validated prior to cell treatment. This creates a self-validating experimental loop.
Microscopic Inspection: Immediately after adding the compound to the media, inspect the solution under a phase-contrast microscope (20X or 40X magnification).
Validation Criteria: The field of view should be completely clear. If highly refractive "needles," "dust," or microcrystals are observed, the compound has precipitated.
Causality of Failure: Precipitation artificially lowers the bioavailable concentration of the drug. If a dose-response curve flatlines or shows high variability, undetected precipitation is the most likely cause. In such cases, lower the final assay concentration or increase the carrier protein concentration (e.g., add 1% BSA) in the media to improve hydrophobic sequestration.
References
Title: Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase - BRENDA Enzyme Database
Source: brenda-enzymes.org
URL:2
Title: US20130121919A1 - Histone acetyltransferase activators and uses thereof - Google Patents
Source: google.com
URL:3
Title: 3,5-Dibromosalicylamide - Chemsavers, Inc.
Source: chemsavers.com
URL:1
Title: 17892-25-0 | CAS DataBase - ChemicalBook
Source: chemicalbook.com
URL:5
Title: RU2370484C1 - Vermicide medication based on n-(3-chloro-4-methylphenyl)-3,5-dibromosalicylamide - Google Patents
Source: google.com
URL:4
Application Note: HPLC Method Development and Validation for the Quantification of 3,5-Dibromosalicylamide
Executive Summary This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-dibromosalicylamide. Designed for researchers and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-dibromosalicylamide. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical physicochemical profiling and practical chromatographic execution. The method is fully aligned with the modernized [1], ensuring that the analytical procedure is scientifically sound, risk-based, and fit for its intended use across the product lifecycle[2][3].
Chemical Context & Method Rationale
3,5-dibromosalicylamide (C₇H₅Br₂NO₂) is a halogenated aromatic compound often encountered as an over-brominated impurity during the synthesis of[4], or as a degradation product of [5]. Developing an accurate quantification method requires a deep understanding of its molecular behavior in solution.
Causality in Method Development
Do not simply select parameters by trial and error; every chromatographic choice must be driven by the analyte's physicochemical properties:
Stationary Phase Selection: 3,5-dibromosalicylamide contains a di-brominated aromatic ring, making it highly lipophilic. A C18 (octadecylsilane) column provides the necessary hydrophobic surface area for effective partitioning, ensuring adequate retention time away from early-eluting polar impurities[6].
Mobile Phase pH: The molecule possesses a phenolic hydroxyl group with a predicted pKa of approximately 8.2[6]. If the mobile phase pH is near or above this pKa, the molecule exists in a state of partial ionization. This leads to dual retention mechanisms (hydrophobic partitioning and ion-exchange with residual silanols on the silica support), which manifests as severe peak tailing and irreproducible retention times. By buffering the mobile phase to an acidic pH of 3.5, we suppress this ionization. The analyte remains entirely in its neutral, lipophilic state (XLogP ~2.4)[7], maximizing hydrophobic interaction with the C18 phase and yielding sharp, symmetrical peaks.
Detection Wavelength: The conjugated aromatic system, enhanced by auxochromic substituents (hydroxyl, amide, and bromine atoms), exhibits strong π-π* and n-π* transitions. UV detection at 235 nm provides an optimal signal-to-noise ratio for trace-level quantification[6].
Workflow for HPLC method development of 3,5-dibromosalicylamide.
Effect of mobile phase pH on 3,5-dibromosalicylamide retention and peak shape.
Experimental Protocols
Step 1: Mobile Phase Preparation
Measure 600 mL of HPLC-grade water and transfer to a 1 L borosilicate beaker.
Add 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 20 mM concentration, stirring until completely dissolved[6].
Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid (H₃PO₄). Causality: This specific pH is critical to maintain the analyte in its neutral state.
Add 400 mL of HPLC-grade Acetonitrile to the buffer solution.
Filter the mixture through a 0.45 µm PTFE membrane filter under vacuum.
Degas the mobile phase via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump heads.
Step 2: Standard Solution Preparation
Accurately weigh 10.0 mg of 3,5-dibromosalicylamide reference standard using a calibrated analytical balance.
Transfer the standard quantitatively to a 100 mL volumetric flask.
Add 50 mL of the prepared mobile phase (acting as the diluent) and sonicate for 10 minutes until the solid is fully dissolved.
Make up to the mark with diluent and invert to mix, obtaining a 100 µg/mL primary stock solution.
Perform serial dilutions using the stock solution to prepare working standards ranging from 1 to 50 µg/mL.
Step 3: Sample Preparation
Weigh a portion of the sample (e.g., API batch or formulation) equivalent to 10 mg of 3,5-dibromosalicylamide.
Transfer to a 100 mL volumetric flask, add 50 mL of diluent, and sonicate for 15 minutes to ensure complete extraction.
Dilute to volume with diluent and mix thoroughly.
Filter an aliquot through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial prior to injection.
Step 4: Chromatographic Analysis
Purge the HPLC system lines with the mobile phase.
Equilibrate the C18 column at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
Inject a blank (diluent) to confirm the absence of interfering peaks at the expected retention time.
Inject the System Suitability Test (SST) solution (10 µg/mL standard) in six replicates.
Proceed with sample analysis only if all SST criteria are met.
Table 1: Optimized Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18 (250 mm × 4.6 mm, 5 µm)
Provides optimal hydrophobic surface area for the lipophilic di-brominated ring.
Mobile Phase
Acetonitrile : 20 mM KH₂PO₄ Buffer (40:60 v/v), pH 3.5
Balances analysis time with optimal linear velocity for a 4.6 mm ID column.
Detection
UV at 235 nm
Corresponds to the π-π* transition maximum of the substituted aromatic system.
Column Temp
30 °C
Reduces mobile phase viscosity and ensures reproducible retention times.
Injection Vol
20 µL
Provides sufficient sensitivity without causing column overload or band broadening.
The Self-Validating Framework: System Suitability Testing (SST)
A robust analytical protocol must be self-validating. To ensure the integrity of the data generated, every analytical run must begin with a System Suitability Test (SST). The SST acts as an internal control, verifying that the chromatographic system (pump, column, autosampler, and detector) is fit for purpose on the exact day of analysis, before any unknown samples are quantified[1].
Table 2: System Suitability Criteria
Parameter
Acceptance Criteria
Purpose
Retention Time (RT) RSD
≤ 1.0% (n=6)
Verifies pump flow rate stability and column equilibration.
Peak Area RSD
≤ 2.0% (n=6)
Ensures autosampler precision and detector stability.
Tailing Factor (Tf)
≤ 1.5
Confirms absence of secondary interactions (e.g., silanol effects).
Theoretical Plates (N)
≥ 5000
Validates column efficiency and resolving power.
Method Validation (ICH Q2(R2) Compliance)
Method validation is conducted in strict accordance with the updated [1]. This framework ensures the procedure is scientifically sound, risk-based, and fit for its intended use across the product lifecycle[2][3].
Table 3: ICH Q2(R2) Validation Parameters Summary
Validation Characteristic
Methodology
Acceptance Criteria
Specificity
Inject blank, placebo, and spiked sample
No interfering peaks at the RT of 3,5-dibromosalicylamide.
Application Note: 3,5-Dibromosalicylamide as a Versatile Scaffold in Drug Discovery
Executive Summary & Mechanistic Rationale 3,5-Dibromosalicylamide (CAS: 17892-25-0) is a highly halogenated phenolic amide that has emerged as a powerful building block in modern medicinal chemistry. Originally identifie...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
3,5-Dibromosalicylamide (CAS: 17892-25-0) is a highly halogenated phenolic amide that has emerged as a powerful building block in modern medicinal chemistry. Originally identified as a photo-oxidation degradation product of marine antimicrobial metabolites like pentabromopseudilin[1], this scaffold possesses unique steric and electronic properties that make it highly adaptable for diverse therapeutic targets.
As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality of a molecule's physicochemical traits. The utility of 3,5-dibromosalicylamide is driven by three core mechanistic pillars:
Halogen Bonding & Lipophilicity (LogP): The di-bromo substitution significantly increases the molecule's lipophilicity. This is a critical design parameter when synthesizing Histone Acetyltransferase (HAT) activators, where blood-brain barrier (BBB) penetration is mandatory for treating neurodegenerative diseases like Alzheimer's and Huntington's[2].
Proton Ionophore Capabilities: The electron-withdrawing nature of the bromine atoms lowers the pKa of the phenolic hydroxyl group. This enhanced acidity allows the molecule to shuttle protons across lipid bilayers, uncoupling oxidative phosphorylation—a mechanism heavily leveraged in the design of potent anthelmintic and antimicrobial (e.g., anti-MRSA) agents[3].
Direct Enzymatic Inhibition: The native compound exhibits direct inhibitory activity against NAD+ ADP-ribosyltransferase (PARP), serving as a baseline pharmacophore for oncology-focused DNA repair modulators[4].
Fig 1: Divergent pharmacological pathways of 3,5-dibromosalicylamide in drug discovery.
Quantitative Data Presentation
To establish a baseline for structure-activity relationship (SAR) studies, the following table summarizes the quantitative bioactivity metrics associated with 3,5-dibromosalicylamide and its immediate derivatives.
Table 1: Pharmacological Profiling of 3,5-Dibromosalicylamide Scaffolds
Complete denaturation of helminth cells via uncoupling.
Experimental Protocols: Derivatization Workflows
A common hurdle in utilizing highly halogenated salicylamides is their poor aqueous solubility. The following protocols detail self-validating methodologies to synthesize prodrugs and active derivatives, complete with causality explanations for each chemical step.
Protocol A: Synthesis of Water-Soluble N-Mannich Base Prodrugs
Causality: The basic secondary amine introduced via the Mannich reaction becomes protonated at physiological pH, drastically increasing aqueous solubility. In vivo, this bond hydrolyzes to release the active 3,5-dibromosalicylamide pharmacophore.
Step-by-Step Methodology:
Reactant Preparation: Dissolve 10 mmol of 3,5-dibromosalicylamide in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Note: Ethanol is chosen to facilitate the solubility of the formaldehyde intermediate while allowing the final product to precipitate.
Amine Addition: Add 12 mmol of a secondary amine (e.g., morpholine or dimethylamine). Stir for 10 minutes at room temperature.
Reflux: Equip the flask with a reflux condenser and heat to 80°C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
Crystallization: Concentrate the mixture under reduced pressure to half its volume, then cool to 0°C in an ice bath to induce crystallization. Filter the precipitate and wash with cold ethanol.
Self-Validation (LC-MS): Confirm structural integrity using LC-MS. Crucial Indicator: Because the molecule contains two bromine atoms, the natural isotopic abundance of
79
Br and
81
Br will produce a highly distinct 1:2:1 triplet mass spectral pattern (M, M+2, M+4). If this triplet is absent, the aromatic ring has undergone unintended debromination.
Fig 2: Standardized synthetic workflow for N-Mannich derivatization of 3,5-dibromosalicylamide.
Protocol B: Synthesis of O-Acetyl Prodrugs for Anthelmintic Targeting
Causality: Direct administration of potent proton ionophores can cause off-target systemic toxicity. Acetylating the phenolic hydroxyl group masks the ionophoric activity during systemic transit. The active uncoupler is only released upon cleavage by specific esterases present in the target parasite's gut[3].
Step-by-Step Methodology:
Reaction Setup: Dissolve 5 mmol of 3,5-dibromosalicylamide in 15 mL of anhydrous pyridine. Note: Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct.
Acylation: Slowly add 10 mmol of acetic anhydride dropwise at 0°C to prevent exothermic degradation.
Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Quenching: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. The acidic shock neutralizes the pyridine, forcing the O-acetyl derivative to crash out of solution as a white solid.
Self-Validation (IR Spectroscopy): Validate the success of the O-acetylation by running an FT-IR spectrum. The broad phenolic O-H stretch (~3200 cm
−1
) must disappear, replaced by a sharp, strong ester carbonyl (C=O) stretch at ~1750 cm
−1
.
References
Source: NIH (PMC)
US20130121919A1 - Histone acetyltransferase activators and uses thereof
Source: Google Patents
URL
RU2370484C1 - Vermicide medication based on n-(3-chloro-4-methylphenyl)
Application Note: Antimicrobial Assay Protocols for 3,5-Dibromosalicylamide
Executive Summary & Mechanistic Grounding As antimicrobial resistance (AMR) escalates, there is a critical need to evaluate non-traditional pharmacophores. 3,5-dibromosalicylamide is a highly halogenated salicylamide der...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Grounding
As antimicrobial resistance (AMR) escalates, there is a critical need to evaluate non-traditional pharmacophores. 3,5-dibromosalicylamide is a highly halogenated salicylamide derivative structurally related to established anthelmintics like niclosamide[1][2]. Unlike conventional antibiotics that target cell wall biosynthesis or ribosomal machinery, halogenated salicylamides function primarily as protonophores [3][4].
Due to their lipophilic nature and the presence of a dissociable phenolic proton, these molecules readily partition into bacterial lipid bilayers. They shuttle protons across the membrane, effectively uncoupling oxidative phosphorylation, collapsing the transmembrane proton gradient (ΔpH) and membrane potential (ΔΨ), and ultimately starving the cell of ATP[5][6].
Understanding this causality is critical for assay design: because 3,5-dibromosalicylamide targets the physical chemistry of the membrane rather than a specific protein epitope, assays must carefully control for lipid binding, aqueous solubility, and cellular metabolic state.
Fig 1: Protonophore-mediated uncoupling of oxidative phosphorylation by 3,5-dibromosalicylamide.
Quantitative Data Summary
The following table summarizes the expected antimicrobial performance metrics for highly brominated salicylamides and related derivatives based on recent literature[1][7][8].
Expertise & Causality: Halogenated salicylamides are notoriously hydrophobic. Standard aqueous serial dilutions will result in compound precipitation, leading to artificially inflated MIC values. A self-validating protocol must maintain a constant, low concentration of Dimethyl Sulfoxide (DMSO) across all test wells to ensure the compound remains in solution without causing solvent-induced toxicity to the bacteria[9].
Step-by-Step Methodology:
Stock Preparation: Dissolve 3,5-dibromosalicylamide in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL[1].
Master Plate Dilution: Perform 2-fold serial dilutions of the compound in 100% DMSO in a 96-well master plate.
Media Transfer: Transfer the DMSO dilutions into a secondary plate containing Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a 2x final assay concentration. Critical Step: Ensure the DMSO concentration in this intermediate plate is exactly 2% v/v.
Inoculum Preparation: Grow the target strain (e.g., MRSA ATCC 43300) to mid-log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMHB.
Inoculation: Add equal volumes (e.g., 50 µL) of the bacterial suspension to the 2x compound plate (50 µL). The final DMSO concentration is now strictly controlled at 1% v/v across all wells[9].
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration exhibiting no visible growth (or OD₆₀₀ < 0.05). Include a 1% DMSO vehicle control well to validate that the solvent is not inhibiting growth.
Protocol 2: Time-Kill Kinetics Assay
Expertise & Causality: Because 3,5-dibromosalicylamide disrupts the proton motive force, it typically exhibits rapid bactericidal activity rather than bacteriostatic effects[7][8]. A time-kill assay provides dynamic pharmacodynamic data, differentiating between growth inhibition and active cell death.
Step-by-Step Methodology:
Culture Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB, adjusted to a starting inoculum of approximately
1×106
CFU/mL.
Compound Challenge: Aliquot the culture into flasks containing 3,5-dibromosalicylamide at concentrations of 1x, 2x, 4x, and 8x MIC.
Trustworthiness Control: Include a 1% DMSO vehicle control (negative) and a known bactericidal agent like ciprofloxacin (positive control).
Sampling: Extract 100 µL aliquots at specific time intervals:
t=0,2,4,8,12,
and
24
hours.
Neutralization & Plating: Immediately serially dilute the aliquots in cold Phosphate-Buffered Saline (PBS) to halt the drug's action and prevent carryover toxicity. Plate 10 µL of each dilution onto non-selective agar plates.
Analysis: Incubate the plates for 24 hours at 37°C. Count the colonies to calculate CFU/mL. Plot
log10(CFU/mL)
versus time. A reduction of
≥3log10
from the initial inoculum indicates bactericidal activity.
Expertise & Causality: To definitively prove that 3,5-dibromosalicylamide acts as a protonophore, we must measure the electrical potential across the bacterial membrane[5][6]. We use the potentiometric fluorescent dye DiOC₂(3). In healthy, polarized cells, the dye enters the cell, aggregates, and shifts its emission from green to red. When a protonophore collapses the membrane potential, the dye disperses, and the red fluorescence drops rapidly.
Fig 2: Workflow for validating protonophore activity via DiOC2(3) membrane depolarization.
Step-by-Step Methodology:
Cell Energization: Harvest mid-log phase bacteria, wash twice, and resuspend to OD₆₀₀ = 0.1 in a buffer containing 5 mM HEPES (pH 7.0), 5 mM glucose, and 100 mM KCl. Causality: Glucose is required to energize the cells and establish a robust baseline proton motive force.
Dye Loading: Add DiOC₂(3) to a final concentration of 30 µM. Incubate in the dark at room temperature for 30 minutes to allow the dye to enter the cells and form red-fluorescing aggregates.
Baseline Measurement: Transfer 100 µL of the suspension to a black, clear-bottom 96-well microplate. Measure baseline fluorescence for 5 minutes (Excitation: 480 nm; Emission: 520 nm for green, 620 nm for red).
Compound Injection: Inject 3,5-dibromosalicylamide at 0.5x, 1x, and 4x MIC.
Trustworthiness Control: Inject CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM as a positive depolarization control.
Kinetic Readout: Continuously monitor the fluorescence for an additional 30 minutes. Calculate the Red/Green fluorescence ratio. A sharp, dose-dependent decrease in the Red/Green ratio confirms membrane depolarization and validates the protonophore mechanism.
References
Benchchem.5-Bromo-2-hydroxy-N-methylbenzamide.
National Institutes of Health (PMC).
National Institutes of Health (PMC).Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae.
National Institutes of Health (PubMed).Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae.
National Institutes of Health (PMC).Bioenergetic Inhibitors: Antibiotic Efficacy and Mechanisms of Action in Mycobacterium tuberculosis.
Benchchem.5-Bromo-2-hydroxy-N-methylbenzamide.
National Institutes of Health (PMC).Salicylanilides and Their Anticancer Properties.
PLoS.Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects.
Cardiff University.Structural investigations on the mitochondrial uncouplers niclosamide and FCCP.
Application Note: Synthesis and SAR Profiling of 3,5-Dibromosalicylamide Derivatives as Mitochondrial Uncouplers and Antimicrobial Agents
Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded workflow for the synthesis, structural optimization, and biological...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals
Objective: To provide a comprehensive, mechanistically grounded workflow for the synthesis, structural optimization, and biological evaluation of 3,5-dibromosalicylamide libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) and cellular bioenergetics.
Scientific Rationale & Mechanism of Action
Halogenated salicylanilides, such as niclosamide and oxyclozanide, have been utilized for decades as veterinary and human anthelmintic agents. Recently, these scaffolds have emerged as highly potent candidates in drug repurposing efforts against Gram-positive nosocomial pathogens, particularly MRSA[1]. Furthermore, they have demonstrated the ability to synergize with antibiotics like colistin against multidrug-resistant Gram-negative bacteria by inhibiting proton motive force (PMF)-dependent efflux pumps[2].
The biological activity of these compounds is fundamentally driven by their ability to act as protonophores (proton shuttles). The 3,5-dibromo substitution on the salicylic acid moiety is critical for two reasons:
Electronic Effects (pKa Modulation): The strongly electron-withdrawing bromine atoms lower the pKa of the phenolic hydroxyl group (typically to ~5.5–6.0). This ensures the proton can be readily released in the slightly alkaline environment of the bacterial cytosol.
Steric & Lipophilic Effects (clogP): The bulky, lipophilic halogens drastically increase the partition coefficient, allowing the molecule to passively diffuse across the hydrophobic core of the bacterial lipid bilayer.
An intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl locks the molecule into a planar, lipophilic conformation during membrane transit. Once inside the cell, the molecule deprotonates, collapsing the transmembrane proton gradient (ΔpH), uncoupling oxidative phosphorylation, and ultimately leading to ATP depletion and cell death[3].
Mechanism of 3,5-dibromosalicylamides acting as protonophores to dissipate the PMF.
Synthetic Strategy for SAR Libraries
Historically, the industrial synthesis of metabromsalan (3,5-dibromosalicylanilide) relies on activating 3,5-dibromosalicylic acid with phosphorus trichloride (PCl₃) in boiling chlorobenzene[4]. While highly scalable, this harsh method often yields polymeric byproducts and is incompatible with sensitive functional groups on the aniline ring during Structure-Activity Relationship (SAR) library generation.
For modern medicinal chemistry workflows, we utilize a milder, self-validating EDC/HOBt coupling strategy . This method allows for the visual tracking of the activated OBt-ester intermediate via Thin-Layer Chromatography (TLC), ensuring complete carboxyl activation before the introduction of diverse aniline nucleophiles.
Two-step synthetic workflow for generating 3,5-dibromosalicylamide derivative libraries.
Detailed Experimental Protocols
Protocol A: Synthesis of 3,5-Dibromosalicylic Acid
Causality Note: Glacial acetic acid acts as both the solvent and a mild catalyst. It polarizes the Br-Br bond, facilitating electrophilic aromatic substitution. The strongly electron-donating phenolic -OH directs the incoming bromines exclusively to the ortho (C3) and para (C5) positions.
Preparation: Suspend salicylic acid (10.0 g, 72.4 mmol) in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a dropping funnel and a scrubber system (to neutralize HBr gas).
Bromination: Dissolve bromine (8.2 mL, 159 mmol, 2.2 eq) in 20 mL of glacial acetic acid. Add this solution dropwise over 45 minutes at room temperature.
Reaction Maturation: Stir the mixture for an additional 4 hours at room temperature. The reaction is self-validating; a heavy white/pale-yellow precipitate of 3,5-dibromosalicylic acid will crash out of the solution as the reaction reaches completion.
Isolation: Pour the mixture into 200 mL of ice-cold distilled water. Filter the precipitate under a vacuum, wash extensively with cold water to remove residual acetic acid and HBr, and recrystallize from ethanol/water to yield pure 3,5-dibromosalicylic acid.
Protocol B: General Amidation Procedure (SAR Library Generation)
Causality Note: DIPEA acts as a non-nucleophilic base to keep the aniline deprotonated and reactive, while HOBt suppresses the formation of the unreactive N-acylurea byproduct common with EDC couplings.
Activation: In a flame-dried flask under nitrogen, dissolve 3,5-dibromosalicylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 30 minutes at room temperature.
Self-Validation Step: Spot the reaction on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The disappearance of the starting acid and the appearance of a less polar, UV-active spot confirms the formation of the OBt-ester.
Coupling: Add the desired substituted aniline (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 mmol). Stir at room temperature for 12–16 hours.
Workup: Quench the reaction by pouring it into 1M HCl (20 mL) to precipitate the product and protonate unreacted aniline. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via flash column chromatography or recrystallization.
Protocol C: Biological Validation (MRSA MIC Determination)
Preparation: Prepare a stock solution of the synthesized derivative in 100% DMSO at 10 mg/mL.
Assay Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.
Inoculation: Add MRSA (e.g., ATCC 43300) inoculum to achieve a final concentration of
5×105
CFU/mL per well.
Validation Controls: Include Vancomycin as a positive antibiotic control, a vehicle control (1% DMSO), and a sterility control (media only).
Incubation & Readout: Incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Data Interpretation
To optimize the pharmacophore, various aniline substitutions were evaluated. The table below summarizes the quantitative relationship between the physicochemical properties of the R-group and the resulting biological efficacy.
Compound
R-Group (Aniline)
clogP
pKa (Phenolic OH)
MRSA MIC (µg/mL)
PMF Uncoupling IC₅₀ (µM)
1 (Metabromsalan)
-H
4.85
5.8
0.50
2.1
2
4-Cl
5.40
5.7
0.25
1.2
3
3-CF₃, 4-NO₂
5.95
5.2
0.125
0.6
4
4-OH
3.20
6.1
>16.0
>50.0
5
4-OCH₃
4.70
5.9
2.00
8.5
Data Insights & Causality:
Lipophilicity is Paramount: Compound 3 , which mimics the highly electron-withdrawn and lipophilic aniline ring of niclosamide, exhibits the highest potency (MIC = 0.125 µg/mL). The combination of the CF₃ and NO₂ groups maximizes membrane permeability (clogP = 5.95) while increasing the acidity of the molecule, creating an optimal protonophore[1].
Hydrophilic Penalties: The introduction of a hydrogen-bond donor in Compound 4 (4-OH) drastically lowers the clogP to 3.20. This prevents the molecule from partitioning into the hydrophobic core of the bacterial membrane, completely abolishing both its uncoupling activity and antimicrobial efficacy.
Metabolic Stability: While Metabromsalan (Compound 1 ) is highly active, historical pharmacokinetic studies in mammalian models indicate rapid glucuronidation and sulfation of the phenolic OH[5]. Future SAR iterations should focus on bioisosteric replacement or steric shielding of this region to improve in vivo half-life without disrupting the critical intramolecular hydrogen bond.
References
Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus
Source: PLoS One / PubMed Central (PMC)
URL:[Link]
Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections
Source: mBio / American Society for Microbiology (ASM)
URL:[Link]
The metabolism and disposition of 3,5-dibromosalicylanilide in male and female rats
Source: Xenobiotica / Taylor & Francis
URL:[Link]
Novel derivatives of nitro-substituted salicylic acids
Source: Pure / University of Birmingham Research Portal
URL:[Link]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3,5-Dibromosalicylamide
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3,5-dibromosalicylamide. The following question-and-answer format provides in-...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3,5-dibromosalicylamide. The following question-and-answer format provides in-depth technical assistance to diagnose and resolve solubility issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3,5-dibromosalicylamide in my aqueous buffer. Is this expected?
A1: Yes, poor aqueous solubility is highly expected for 3,5-dibromosalicylamide. While direct solubility data for this specific compound is not extensively published, we can infer its properties from its chemical structure and the known characteristics of its parent compound, salicylamide.
Structural Considerations: The addition of two bromine atoms to the aromatic ring significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight. This increased lipophilicity generally leads to a decrease in aqueous solubility.
Comparison with Salicylamide: Salicylamide itself is classified as sparingly soluble in water.[1][2] The dibrominated derivative will be substantially less soluble. Salicylamide is a weak acid with a pKa of 8.2, and its solubility is pH-dependent.[1][3][4] It is reasonable to assume that 3,5-dibromosalicylamide is also a weak acid, and its solubility will be influenced by pH.[5]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This section provides a systematic workflow for addressing the poor aqueous solubility of 3,5-dibromosalicylamide.
Caption: A workflow diagram illustrating the tiered approach to troubleshooting the solubility of 3,5-dibromosalicylamide.
Q2: Can I improve the solubility of 3,5-dibromosalicylamide by adjusting the pH of my solution?
A2: Adjusting the pH is a primary and often effective strategy for improving the solubility of ionizable compounds.[6]
Mechanism of Action: 3,5-dibromosalicylamide, like its parent compound salicylamide, possesses a phenolic hydroxyl group, making it a weak acid.[5] By increasing the pH of the aqueous medium above the compound's pKa, the phenolic proton will dissociate, forming a more soluble phenolate salt. Stable solutions of salicylamide can be formed at a pH of 9.[5] Studies have shown that the solubility of salicylamide increases as the pH rises from 2 to 10.[1][2][3]
Prepare a series of buffers with a range of pH values (e.g., from pH 6.0 to 10.0).
Add an excess amount of 3,5-dibromosalicylamide to a fixed volume of each buffer.
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
Filter the samples to remove undissolved solid.
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Plot the solubility as a function of pH to identify the optimal pH for your experiment.
Considerations:
Compound Stability: Ensure that 3,5-dibromosalicylamide is stable at the desired pH. High pH can sometimes lead to the hydrolysis of the amide group.
Experimental Compatibility: The chosen pH must be compatible with your downstream applications (e.g., cell-based assays, in vivo studies).
Parameter
Expected Outcome with Increased pH
Rationale
Solubility
Increase
Formation of the more soluble anionic (phenolate) form.
Stability
May decrease at very high pH
Potential for base-catalyzed hydrolysis of the amide.
Q3: Would using a co-solvent system help to dissolve 3,5-dibromosalicylamide?
A3: Yes, the use of co-solvents is a common and effective technique for solubilizing poorly water-soluble compounds.[6]
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds like 3,5-dibromosalicylamide.
Select a panel of pharmaceutically acceptable co-solvents.
Prepare a series of co-solvent/water mixtures at different concentrations (e.g., 10%, 20%, 40% v/v).
Determine the solubility of 3,5-dibromosalicylamide in each mixture using the equilibrium solubility method described in Q2.
Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the required concentration.
Considerations:
Toxicity: The concentration of the co-solvent should be kept to a minimum, especially for in vitro and in vivo studies, to avoid cellular toxicity or other adverse effects.
Precipitation: When a solution containing a co-solvent is diluted with an aqueous medium, the compound may precipitate. This is a critical consideration for parenteral formulations.
Q4: What role can surfactants play in the solubilization of 3,5-dibromosalicylamide?
A4: Surfactants are amphiphilic molecules that can significantly enhance the solubility of hydrophobic compounds through micellar solubilization.[7][8]
Mechanism of Action: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[8] These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic 3,5-dibromosalicylamide can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[7]
Types of Surfactants:
Non-ionic: Generally preferred for their lower toxicity. Examples include Polysorbates (Tween® series) and Poloxamers (Pluronic® series).[9]
Anionic: Examples include sodium lauryl sulfate (SLS).[9]
Cationic: Examples include cetyltrimethylammonium bromide (CTAB).[9]
Experimental Protocol: Surfactant Screening
Prepare aqueous solutions of different surfactants at various concentrations above their CMC.
Determine the solubility of 3,5-dibromosalicylamide in each surfactant solution.
Analyze the results to identify the surfactant that provides the greatest solubility enhancement at the lowest concentration.
Q5: Is complexation with cyclodextrins a viable option for 3,5-dibromosalicylamide?
A5: Yes, cyclodextrin complexation is a highly effective method for improving the solubility, stability, and bioavailability of poorly soluble drugs.[10][11][12]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] The lipophilic 3,5-dibromosalicylamide can be encapsulated within the hydrophobic cavity, forming an inclusion complex.[13] This complex has a hydrophilic exterior, rendering it water-soluble.[10][14]
Commonly Used Cyclodextrins:
β-Cyclodextrin (β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study
Prepare aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).
Add an excess of 3,5-dibromosalicylamide to each solution.
After equilibration, filter the solutions and analyze the concentration of the dissolved compound.
A plot of the compound's solubility versus cyclodextrin concentration will reveal the stoichiometry of the complex and the extent of solubility enhancement.
Technical Support Center: Optimizing Electrophilic Bromination of Salicylamide
Welcome to the technical support center for the electrophilic bromination of salicylamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important tra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the electrophilic bromination of salicylamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs): The Scientific Foundation
This section covers the fundamental principles governing the electrophilic bromination of salicylamide. A solid understanding of these concepts is the first step toward effective troubleshooting and optimization.
Q1: What is the underlying mechanism of the electrophilic bromination of salicylamide?
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[1][2][3] The process can be broken down into three key steps:
Generation of the Electrophile : A strong electrophile, typically the bromonium ion (Br⁺) or a polarized bromine molecule, is generated from a bromine source.
Nucleophilic Attack & Sigma Complex Formation : The electron-rich π system of the salicylamide ring acts as a nucleophile, attacking the electrophilic bromine.[3][4] This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][4]
Deprotonation & Aromaticity Restoration : A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This final step restores the stable aromatic system, yielding the brominated salicylamide product.[1][2][4]
Caption: High-level overview of the electrophilic bromination mechanism.
Q2: Why is the bromine atom primarily directed to the C5 position (para to the hydroxyl group)?
The regioselectivity is governed by the directing effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the amide (-CONH₂) group.[1]
Hydroxyl (-OH) Group : This is a powerful activating group and an ortho, para-director.[2][5] It donates electron density to the ring through resonance, stabilizing the sigma complex intermediate when the attack occurs at the ortho and para positions.
Amide (-CONH₂) Group : This group has a more complex effect. While the nitrogen has a lone pair that can donate into the ring (activating), the carbonyl group is strongly electron-withdrawing (deactivating).[2] Overall, it is considered a deactivating group and a meta-director relative to itself, but its influence is weaker than the -OH group.[6]
When both an activating and a deactivating group are present, the position of substitution is dictated by the more powerful activating group.[6] Therefore, the -OH group directs the incoming bromine to the positions ortho (C3) and para (C5) to it. The major product is typically 5-bromosalicylamide because the C5 position is sterically less hindered than the C3 position, which is flanked by both the -OH and -CONH₂ groups.[4]
Q3: Is a Lewis acid catalyst necessary for the bromination of salicylamide?
No, a Lewis acid catalyst (like FeBr₃ or AlCl₃) is often not required. The hydroxyl group is a very strong activating group, making the salicylamide ring highly nucleophilic.[5][7] This high reactivity is often sufficient to polarize the bromine molecule and initiate the reaction without a catalyst, especially in polar solvents.[7][8][9] For less reactive aromatic compounds, a Lewis acid is essential to generate a more potent electrophile.[10]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final yield of 5-bromosalicylamide is consistently low. What are the most likely causes?
Low yield is a common problem that can stem from several factors. A systematic approach is best for diagnosis.
Caption: A workflow for troubleshooting the causes of low reaction yield.
Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or degraded reagents.
Solution : Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature. Always use high-purity starting materials and fresh brominating agents.
Cause 2: Formation of Byproducts. Over-bromination can occur, leading to the formation of di- and tri-brominated salicylamide, which consumes your starting material and reduces the yield of the desired mono-brominated product.[5][11]
Solution : Maintain strict control over the reaction temperature, often at 0°C or below. Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the salicylamide solution to avoid localized areas of high bromine concentration.[11] Use a precise stoichiometry, typically 1.0 to 1.1 molar equivalents of the brominating agent.
Cause 3: Loss During Workup and Purification. The product can be lost during the isolation and purification steps.
Solution : When quenching the reaction with water, ensure the product has fully precipitated before filtration; using ice-cold water can aid this.[12] Wash the collected solid with minimal amounts of cold solvent to remove impurities without dissolving a significant amount of the product. For recrystallization, choose a solvent system where the product has high solubility at high temperatures but low solubility at room or cold temperatures. Ethanol or dimethylformamide (DMF) are often effective.[13]
Q2: I am observing the formation of multiple products, particularly a di-brominated species. How can I improve the selectivity for 5-bromosalicylamide?
Poor selectivity is almost always due to the high reactivity of the salicylamide ring. The mono-brominated product is still activated (though less so than the starting material) and can undergo a second bromination.
Parameter
Recommendation for High Selectivity
Rationale
Brominating Agent
Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂).
NBS provides a slow, controlled release of electrophilic bromine, reducing the likelihood of over-bromination compared to the high reactivity of liquid Br₂.[14][15]
Temperature
Maintain a low temperature, typically 0 °C to room temperature.
Electrophilic aromatic substitution is an exothermic process. Lower temperatures slow the reaction rate, including the rate of the undesired second bromination, thus enhancing selectivity.[16]
Solvent
Use a polar aprotic solvent like acetonitrile or a less polar solvent like dichloromethane.
Solvent choice can influence the reactivity of the brominating agent and the stability of the intermediates.[10][17] Highly polar protic solvents can sometimes accelerate the reaction uncontrollably.
Stoichiometry
Use a slight excess (1.0 - 1.1 equivalents) of the brominating agent.
Carefully controlling the amount of the brominating agent ensures there isn't a large excess available to react with the mono-brominated product.[11][18]
Order of Addition
Add the brominating agent slowly and portion-wise to the salicylamide solution.
This prevents a high local concentration of the electrophile, which is a primary cause of multiple additions.[16]
Q3: What is the most effective method for purifying the crude 5-bromosalicylamide product?
Recrystallization is the most common and effective method for purifying the final product on a lab scale.[12][13]
Recommended Solvents : Absolute ethanol or dimethylformamide (DMF) have been shown to provide effective purification with good recovery yields.[13]
General Procedure :
Dissolve the crude solid in a minimum amount of the chosen hot solvent to create a saturated solution.
If there are insoluble impurities, perform a hot filtration to remove them.
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
To maximize recovery, cool the flask in an ice bath for 30-60 minutes.
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
Dry the crystals thoroughly. The melting point of pure 5-bromosalicylamide is 241-245 °C.[19] A sharp melting point within this range is a good indicator of purity.
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of 5-bromosalicylamide using N-bromosuccinimide (NBS), which often provides better control and selectivity.
Caption: A standard experimental workflow for the synthesis of 5-bromosalicylamide.
Materials and Reagents:
Salicylamide
N-Bromosuccinimide (NBS)
Acetonitrile (or other suitable solvent)
Deionized Water
Ethanol (for recrystallization)
Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus
Step-by-Step Procedure:
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylamide (1.0 eq.) in acetonitrile (approx. 10 mL per gram of salicylamide).
Cooling : Cool the solution to 0 °C using an ice-water bath.
Addition of Brominating Agent : While stirring vigorously, add N-bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 30-60 minutes. Monitor the disappearance of the starting material by TLC.[12]
Quenching and Isolation : Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of the reaction solvent).[12] A precipitate should form.
Filtration : Stir the aqueous suspension for 15 minutes to ensure complete precipitation, then collect the crude solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.
Purification : Recrystallize the crude solid from hot ethanol to obtain pure 5-bromosalicylamide as a white to off-white crystalline solid.[13]
Characterization : Dry the purified product and confirm its identity and purity through melting point analysis, NMR, and FTIR spectroscopy.[20][21]
References
BenchChem. (2025).
Smolecule. (2023, August 15). Buy 5-Bromosalicylamide | 6329-74-4. Smolecule.
Cîrîc, I. M., et al. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
ACS Publications. (2021, September 21). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions.
Pearson+. (n.d.). Predict the major products of bromination of the following compou.... Study Prep.
Pearson. (n.d.).
Chemistry Steps. (2026, January 29).
LibreTexts. (n.d.).
Filo. (2025, November 20).
LibreTexts. (2022, October 4). 7.
ResearchGate. (n.d.). Oxy bromination of phenol using vanadium metal with Lewis acid.
Brainly.in. (2019, February 15).
Allen. (n.d.). Assertion : Like bromination of benzene, bromination of phenol is also carried out in the presence of Lewis acid. Reason : Lewis acid polarises the bromine molecule. Allen.
Liu, T., Wang, Y., & Ge, X. (2016). Process Improvement of 5-(N,N-Dibenzylglycyl)Salicylamide Synthesis. Journal of Chemical Engineering of Chinese Universities, 2016(5), 1153-1157.
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry.
Google Patents. (n.d.). CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
RSC Publishing. (2021, January 7). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing.
PNAS. (2021, September 20).
Chemistry LibreTexts. (2022, December 12).
Wikipedia. (n.d.).
Guidechem. (2019, December 16). How is 5-Bromoacetyl salicylamide prepared?. FAQ - Guidechem.
Chegg.com. (2018, November 12). Solved Exp 8: Electrophilic Aromatic Substitution of Salicylamide. Chegg.com.
ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry.
ResearchGate. (n.d.). Bromination of Deactivated Aromatic Compounds.
Quick Company. (n.d.).
BenchChem. (2025).
Chemia. (2022, April 8). Active/inactive aromatic ring bromination. Chemia. [Link]
Edubirdie. (2022, March 21).
Echemi. (2024, September 3). Iodination Of Salicylamide Mechanism | Overview. Echemi.
Slideshare. (n.d.). Iodination Of Salicylamide Lab Report. Slideshare.
BenchChem. (2025).
Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
PMC. (2019, June 4).
MDPI. (2014, March 20).
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromobenzamide. BenchChem.
ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid.
PMC. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC.
ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid | Request PDF.
Google Patents. (n.d.). US20030216593A1 - Method of preparing salicylamides.
Preventing thermal degradation of 3,5-dibromosalicylamide during synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3,5-dibromosalicylamide. It addresses common challenges, with a focus on p...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 3,5-dibromosalicylamide. It addresses common challenges, with a focus on preventing thermal degradation, and offers troubleshooting strategies to ensure high yield and purity.
Introduction: The Challenge of Synthesizing 3,5-Dibromosalicylamide
3,5-Dibromosalicylamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis, however, is often plagued by thermal degradation, leading to reduced yields and the formation of impurities that can be difficult to remove. The primary degradation pathway is the decarboxylation of the salicylic acid moiety at elevated temperatures, which results in the formation of 2,4-dibromophenol.[1][2] Additionally, the amide bond itself, while generally stable, can be susceptible to hydrolysis under harsh conditions.[3]
This guide provides a systematic approach to mitigating these challenges through careful control of reaction parameters and the implementation of robust purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal degradation during the synthesis of 3,5-dibromosalicylamide?
A1: The main cause of thermal degradation is excessive heat, which promotes the decarboxylation of the salicylic acid ring system.[1][4] This is a known issue with salicylic acids, where the ortho-hydroxyl group can facilitate the loss of carbon dioxide.[1] Prolonged reaction times, even at moderate temperatures, can also contribute to the formation of degradation products.[5]
Q2: What are the common byproducts observed in the synthesis of 3,5-dibromosalicylamide?
A2: The most prevalent byproduct resulting from thermal degradation is 2,4-dibromophenol , formed via decarboxylation. Other potential impurities include unreacted 3,5-dibromosalicylic acid , and potentially products from over-bromination or incomplete bromination if the synthesis starts from salicylic acid.[6][7] Depending on the amidation method, side products from the coupling reagents can also be present.
Q3: How can I monitor the progress of the reaction and detect the formation of degradation products?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can separate the starting material, product, and the less polar 2,4-dibromophenol byproduct. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the reaction progress and impurity profile.
Q4: What are the optimal temperature ranges for the synthesis of 3,5-dibromosalicylamide?
A4: The ideal temperature depends on the specific synthetic route. For amide bond formation from 3,5-dibromosalicylic acid, it is crucial to maintain the temperature as low as possible while still achieving a reasonable reaction rate. For many common amide coupling reactions, temperatures between 0°C and room temperature are preferred.[] If heating is necessary, it should be carefully controlled and monitored. For instance, a patented method for salicylamide synthesis from methyl salicylate and ammonia specifies a temperature range of 40-45°C.[5][9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 3,5-dibromosalicylamide.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of 3,5-Dibromosalicylamide
• Thermal Degradation (Decarboxylation): Reaction temperature is too high or the reaction time is too long.[5]
• Optimize Temperature: Maintain the reaction temperature at the lowest effective level. Consider using a cooling bath if the reaction is exothermic. • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
• Incomplete Reaction: Insufficient activation of the carboxylic acid, or low reactivity of the amine.
• Choice of Coupling Reagent: Use a more efficient coupling reagent such as HATU or HBTU.[] • Activation: Ensure complete activation of the 3,5-dibromosalicylic acid before adding the amine.
Presence of 2,4-Dibromophenol Impurity
• Decarboxylation: This is a direct result of thermal degradation.[1]
• Strict Temperature Control: As with low yield, meticulous temperature control is paramount. • Purification: 2,4-dibromophenol can be removed by column chromatography or careful recrystallization.
Dark or Colored Product
• Oxidation: The phenolic group is susceptible to oxidation, especially at elevated temperatures or in the presence of air.[5]
• Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
• Impurities in Starting Materials: Contaminated reagents can introduce color.
• Reagent Purity: Ensure the purity of 3,5-dibromosalicylic acid and the amine before starting the reaction.
Difficulty in Product Isolation/Purification
• Formation of Emulsions during Workup: The presence of both acidic and basic functionalities can lead to emulsions.
• pH Adjustment: Carefully adjust the pH of the aqueous layer to break the emulsion. • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine).
• Co-crystallization of Impurities: The product and impurities may have similar solubilities.
• Solvent Screening for Recrystallization: Experiment with different solvent systems to find one that selectively crystallizes the desired product.
Recommended Synthetic Protocols
To minimize thermal degradation, the following protocols are recommended. They emphasize mild reaction conditions and efficient purification techniques.
Protocol 1: Amide Coupling Using Acyl Chloride
This method involves the conversion of 3,5-dibromosalicylic acid to its more reactive acyl chloride, allowing for amidation at lower temperatures.
Step 1: Synthesis of 3,5-Dibromo-salicyloyl chloride
Suspend 3,5-dibromosalicylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.
Add a catalytic amount of N,N-dimethylformamide (DMF).
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 3,5-dibromo-salicyloyl chloride.
Step 2: Amidation
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM.
Cool the solution to 0°C.
Add the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) dropwise.
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
Monitor the reaction by TLC until completion (typically 1-3 hours).
Upon completion, quench the reaction with water and proceed with standard aqueous workup.
Protocol 2: Direct Amide Coupling with a Carbodiimide Reagent
This protocol avoids the isolation of the acyl chloride intermediate.
Dissolve 3,5-dibromosalicylic acid (1.0 eq), the amine (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1 - 0.2 eq).
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by TLC.
After completion, filter off the urea byproduct (if using DCC).
Proceed with an appropriate aqueous workup to isolate the crude product.
Visualization of Key Processes
Thermal Degradation Pathway
The primary thermal degradation pathway involves the decarboxylation of 3,5-dibromosalicylic acid, a key intermediate or the starting material itself.
Caption: Decarboxylation of 3,5-dibromosalicylic acid.
General Synthesis Workflow
This workflow outlines the critical steps from starting materials to the purified product, emphasizing points where thermal degradation should be controlled.
Technical Support Center: Troubleshooting Baseline Noise in 3,5-Dibromosalicylamide HPLC Analysis
Welcome to the Technical Support Center. 3,5-dibromosalicylamide (3,5-DBSA) is a highly hydrophobic, halogenated molecule with a weakly acidic phenolic hydroxyl group.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 3,5-dibromosalicylamide (3,5-DBSA) is a highly hydrophobic, halogenated molecule with a weakly acidic phenolic hydroxyl group. Due to the electron-withdrawing nature of the bromine atoms, RP-HPLC analysis requires strictly controlled acidic mobile phases to suppress ionization and prevent peak tailing. However, operating at low UV wavelengths with complex buffered mobile phases often introduces severe baseline noise, obscuring the Limit of Quantitation (LOQ).
This guide provides an authoritative, mechanistic approach to diagnosing and resolving baseline anomalies during 3,5-DBSA analysis.
Part 1: Diagnostic Workflow
Use the following flowchart to isolate the root cause of your baseline noise based on its visual signature.
Diagnostic workflow for isolating the root cause of HPLC baseline noise.
Part 2: Expert Q&A (Mechanistic Troubleshooting)
Q1: Why am I seeing high-frequency, "fuzzy" baseline noise when detecting 3,5-dibromosalicylamide at 220 nm?A1: High-frequency noise is an optical or electrical phenomenon originating from the detector. At 220 nm, you are operating near the lower energy limit of a standard Deuterium (D2) lamp. As the lamp ages, its energy output drops, forcing the system to apply higher electronic gain, which amplifies background noise[1]. Additionally, a dirty flow cell scatters light, further reducing energy transmission.
Causality: Low photon flux at the photodiode decreases the signal-to-noise ratio, manifesting as high-frequency static. According to 2, baseline noise is a primary indicator of detector cleanliness and performance[2].
Q2: My baseline exhibits rhythmic, cyclical pulsations. How does this affect 3,5-DBSA quantification?A2: Cyclical noise (e.g., a sine-wave pattern) is a mechanical artifact caused by pump pressure fluctuations. This is typically due to a failing in-line degasser, trapped air in the pump head, or a faulty check valve[2].
Causality: Because 3,5-DBSA analysis often relies on gradient elution, micro-fluctuations in the pump stroke alter the exact solvent delivery ratio. This causes rhythmic refractive index changes in the flow cell, translating to cyclical baseline noise that can mask the analyte peak.
Q3: I am using a gradient of 0.1% TFA in water/acetonitrile, but my baseline drifts upward significantly. Why?A3: Trifluoroacetic acid (TFA) absorbs UV light strongly below 230 nm. As your gradient shifts from aqueous to higher organic content, the solvation environment of the TFA changes, altering its molar absorptivity and causing a severe upward baseline drift[3].
Causality & Solution: To eliminate this, shift your detection wavelength to 255 nm and replace TFA with a 0.03 M sodium dihydrogen phosphate buffer adjusted to pH 4.0. Research published by 4 demonstrates that 255 nm provides optimal sensitivity for salicylamide derivatives while completely bypassing the low-UV absorbance noise of the mobile phase[4].
Q4: What causes random, broad spikes or "ghost peaks" during consecutive injections?A4: Ghost peaks are chemical artifacts caused by late-eluting, highly retained impurities. In the synthesis of 3,5-DBSA, over-brominated species (e.g., tribrominated derivatives) or unreacted precursors can accumulate on the hydrophobic C8/C18 stationary phase[5].
Causality: If your method does not include a terminal high-organic wash step, these highly non-polar compounds slowly bleed off the column in subsequent runs, creating random baseline spikes[2].
Part 3: Quantitative Diagnostic Matrix
Noise Type
Visual Signature
Typical Amplitude (mAU)
Primary Root Cause
Corrective Action
High-Frequency
Rapid, random static
0.1 - 0.5
Aging UV lamp, dirty flow cell
Replace D2 lamp; flush flow cell with 10% HNO3
Cyclical
Rhythmic sine-wave
0.5 - 2.0
Trapped air, faulty check valve
Purge pump; sonicate check valves in methanol
Drift
Gradual upward/downward slope
> 5.0 / hr
Mobile phase UV absorbance (e.g., TFA)
Optimize wavelength to 255 nm; use phosphate buffer
Ghost Peaks
Broad, random spikes
2.0 - 50.0
Late-eluting over-brominated impurities
Implement 95% organic column wash post-run
Part 4: Self-Validating Experimental Protocols
Protocol A: System Passivation and Flow Cell Decontamination
Objective: Eliminate high-frequency noise caused by flow cell contamination and validate detector optics.
Bypass Column: Disconnect the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids[2].
Aqueous Flush: Flush the system with HPLC-grade water at 1.0 mL/min for 10 minutes to remove buffered mobile phases and prevent salt precipitation.
Acid Wash: Pump 10% Nitric Acid (HNO3) through the flow cell at 0.5 mL/min for 15 minutes.
Causality: HNO3 oxidizes stubborn organic residues and strips UV-absorbing metal ions without damaging the silica windows of the flow cell.
Neutralization: Flush with HPLC-grade water for 20 minutes until the eluent pH is neutral.
System Validation: Run a detector intensity test via the chromatography software. Self-Validating Metric: If the reference energy at 220 nm is > 80% of the factory specification, the system is validated. If it fails, the D2 lamp must be replaced.
Protocol B: Mobile Phase Optimization for Halogenated Salicylamides
Objective: Eliminate baseline drift and suppress analyte ionization to ensure sharp peak shapes.
Buffer Preparation: Dissolve 4.68 g of sodium dihydrogen orthophosphate in 1000 mL of ultra-pure LC-MS grade water to create a 0.03 M solution[4].
pH Adjustment: Adjust the pH to 4.0 using 0.03 M orthophosphoric acid.
Causality: Maintaining the pH at 4.0 ensures the weakly acidic phenolic hydroxyl of 3,5-DBSA remains fully protonated, preventing peak tailing and baseline anomalies caused by equilibrium shifts inside the column[4].
Filtration: Filter the buffer through a 0.45 μm hydrophilic membrane to remove particulates that could cause flow cell scattering[4].
Degassing: Ultrasonically degas the mobile phase for 10 minutes to prevent air bubbles from entering the pump head[2].
System Validation: Pump the mobile phase at 1.0 mL/min and monitor the baseline at 255 nm. Self-Validating Metric: A stable baseline with a drift of < 1 mAU/hr validates the mobile phase purity and degassing efficiency.
Part 5: References
[4] Development and Validation of RP-HPLC Method for Simultaneous Determination of Ascorbic Acid and Salicylamide in their Binary Mixtures: Application to Combined Tablets. Longdom Publishing. 4
Technical Support Center: Crystallization & Purification of 3,5-dibromosalicylamide
From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 3,5-dibromosalicylamide. As researchers and drug development professionals, we understand that obtaining a...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 3,5-dibromosalicylamide. As researchers and drug development professionals, we understand that obtaining a crystalline final product with high purity is not merely a goal—it is a prerequisite for reliable downstream applications and regulatory compliance. The purification of 3,5-dibromosalicylamide, an aromatic amide, presents unique challenges due to its specific structural characteristics.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the fundamental principles governing the crystallization of this molecule, enabling you to troubleshoot effectively and optimize your purification strategy. We will explore the causality behind each step, empowering you to make informed decisions in the laboratory.
Part 1: Understanding the Molecule - The Key to Successful Crystallization
The molecular structure of 3,5-dibromosalicylamide dictates its behavior in solution. Its key features are:
Aromatic Benzene Ring: The core of the molecule is non-polar.
Amide (-CONH₂) and Hydroxyl (-OH) Groups: These are highly polar functional groups capable of acting as both hydrogen bond donors and acceptors. The presence of strong hydrogen bonding networks is a critical factor in both solubility and crystal lattice formation[1][2].
Bromine Substituents: These bulky, electronegative atoms increase the molecule's molecular weight and contribute to its non-polar character, while also influencing crystal packing.
This combination of polar and non-polar characteristics means that solvent selection is paramount. A successful crystallization solvent must effectively solvate the molecule at high temperatures while allowing the strong, specific hydrogen bonds between the 3,5-dibromosalicylamide molecules to dominate and form a stable crystal lattice upon cooling[3][4].
Part 2: The Crystallization Workflow: A Systematic Approach
A successful recrystallization is a systematic process, not a matter of chance. The workflow below outlines the critical decision points and procedural steps, from initial solvent screening to final product isolation.
Caption: General workflow for the recrystallization of 3,5-dibromosalicylamide.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization?
Recrystallization is a purification technique based on differential solubility.[5][6] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[7] When an impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution, both the desired compound and the soluble impurities are solvated. As the solution cools slowly, the solubility of the desired compound decreases, and it begins to form highly ordered crystals. Because the crystal lattice is a very selective structure, impurity molecules are typically excluded and remain dissolved in the surrounding solvent (the "mother liquor").[8][9] Insoluble impurities are removed beforehand by filtering the hot solution.[10]
Q2: How do I select the best solvent for 3,5-dibromosalicylamide?
The ideal solvent is one in which the compound is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4°C).[8][9] The principle of "like dissolves like" provides a starting point; given the molecule's polar functional groups, polar solvents are a good initial choice. For amides, solvents like ethanol, acetone, or acetonitrile are often effective.[11] A patent for related salicylamides specifically mentions recrystallization from ethanol or ethanol/water mixtures, suggesting these are excellent candidates.[12]
Technical Support Center: Enhancing the Bioavailability of 3,5-Dibromosalicylamide in Lipid Formulations
Welcome to the technical support center for the formulation of 3,5-dibromosalicylamide. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailabil...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the formulation of 3,5-dibromosalicylamide. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges of this compound through lipid-based drug delivery systems (LBDDS). Here, we synthesize foundational scientific principles with field-proven insights to address the specific experimental hurdles you may encounter. Our goal is to provide a logical, in-depth framework for your formulation development, from initial excipient screening to predicting in vivo performance.
Frequently Asked Questions (FAQs): Getting Started with 3,5-Dibromosalicylamide Lipid Formulations
This section addresses preliminary questions that form the foundation of a successful lipid-based formulation strategy.
Q1: What is 3,5-dibromosalicylamide, and why is its oral bioavailability a challenge?
3,5-dibromosalicylamide is a chemical compound with the formula C7H5Br2NO2[1][2]. Its structure suggests poor aqueous solubility, a common characteristic of molecules with multiple halogen substituents on an aromatic ring. The predicted XLogP3 value, a measure of lipophilicity, is approximately 2.7, indicating a preference for lipid environments over aqueous ones[1].
The primary challenge to its oral bioavailability stems from this poor water solubility. For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous GI fluids.[3][4] Compounds with low solubility often exhibit dissolution rate-limited absorption, leading to low and inconsistent drug levels in the bloodstream.[4] Such compounds are typically classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5]
Q2: Why are lipid-based formulations an effective strategy for a compound like 3,5-dibromosalicylamide?
Lipid-based drug delivery systems (LBDDS) are a robust and widely-used strategy for enhancing the oral bioavailability of poorly water-soluble drugs.[6][7][8][9] The core principle is to pre-dissolve the drug in a formulation of lipids, surfactants, and co-solvents. This approach offers several key advantages:
Bypassing Dissolution: The drug is already in a solubilized state within the formulation, circumventing the slow and often incomplete dissolution step in the GI tract.[8]
Enhanced Solubilization in the Gut: Upon administration, the lipid formulation disperses in the GI fluids to form fine emulsions or micellar solutions. The digestion of lipid excipients by enzymes like pancreatic lipase generates fatty acids and monoglycerides, which, along with bile salts, form mixed micelles. These structures act as effective carriers, keeping the drug solubilized until it reaches the intestinal wall for absorption.[6][10]
Promoting Lymphatic Transport: Certain lipid formulations, particularly those containing long-chain triglycerides, can promote drug absorption via the intestinal lymphatic system.[6][7] This pathway bypasses the liver's first-pass metabolism, which can significantly degrade some drugs and reduce their systemic exposure.[7]
Inhibition of Efflux Transporters: Some lipid excipients and surfactants can inhibit the action of efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, preventing the drug from being pumped back into the gut lumen and thereby increasing its net absorption.[11]
Q3: What are the key physicochemical properties of 3,5-dibromosalicylamide to consider for formulation?
A thorough understanding of the Active Pharmaceutical Ingredient (API) is critical. While comprehensive experimental data for 3,5-dibromosalicylamide is not widely published, we can infer key properties from its structure and related compounds.
Indicates good lipophilicity, making it a "grease-ball" type compound suitable for dissolution in lipid excipients.[5]
Melting Point
Data for the related aldehyde is 82-86°C[12]. The amide is likely to have a higher melting point.
A high melting point can indicate strong crystal lattice energy ("brick dust" character), which can negatively impact solubility even in lipids.[5] This must be overcome by the formulation.
pKa
Contains a phenolic hydroxyl and an amide group.
The phenolic group is weakly acidic. The compound's ionization state in the GI tract (pH 1-8) will influence its solubility and interactions with excipients.
Q4: What is the Lipid Formulation Classification System (LFCS), and how do I apply it?
The LFCS provides a framework for categorizing lipid-based formulations based on their composition and behavior upon dispersion in aqueous media. It helps in comparing different formulations and correlating in vitro results with potential in vivo performance.[4]
LFCS Type
Composition
Characteristics Upon Dispersion
Type I
Oils only (e.g., triglycerides)
Non-dispersing; requires digestion in the gut to release the drug.[13]
Type II
Oils and water-insoluble surfactants (HLB < 12)
Forms Self-Emulsifying Drug Delivery Systems (SEDDS), resulting in turbid emulsions.
Type IIIA
Oils, water-soluble surfactants (HLB > 12), and co-solvents
Forms Self-Microemulsifying Drug Delivery Systems (SMEDDS), resulting in clear or bluish, translucent microemulsions with small droplet sizes.[13]
Type IIIB
Oils, water-insoluble surfactants, and co-solvents
Forms SMEDDS, but typically with less water-soluble components than Type IIIA. Performance can be more dependent on surfactant properties.[14]
Type IV
Surfactants and co-solvents (oil-free)
Forms micelles or microemulsions upon dispersion. Useful for drugs with some inherent solubility in the excipients.[13][14]
Application: For 3,5-dibromosalicylamide, a highly lipophilic compound, starting with Type I and Type II formulations is a logical first step to determine its baseline solubility in oils and simple surfactant mixtures. Progressing to Type IIIA/IIIB is often necessary to achieve adequate drug loading and robust emulsification performance.[14]
Troubleshooting Guide: Common Experimental Hurdles
This section is formatted as a series of problems you might encounter, followed by expert analysis and actionable solutions.
Problem 1: Low Solubility of 3,5-Dibromosalicylamide in Lipid Excipients
"My initial screening shows very low solubility of 3,5-dibromosalicylamide in common oils like medium-chain triglycerides (MCT). How can I improve the drug loading?"
Causality: This is a common and critical challenge. Low solubility can be due to:
High Crystal Lattice Energy: The molecule may be more stable in its solid, crystalline form than when dissolved, even in a lipophilic solvent. This is the "brick dust" problem.[5]
Polarity Mismatch: While lipophilic, the amide and hydroxyl groups on the molecule impart some polarity. Pure triglycerides might not be the optimal solvent. Most lipid-based formulations require polar oils, surfactants, or co-solvents to achieve sufficient drug loading.
Troubleshooting Protocol:
Expand the Excipient Library: A rapid solubility screening in a broad range of excipients is the most important first step.[15] Do not rely on oils alone.
Systematize the Screening: Use a standardized protocol to ensure comparability across excipients. The shake-flask method at a controlled temperature (e.g., 25°C or 37°C) is standard.[16]
Analyze Results and Select Excipients: Based on the screening data, select the best excipients from each category (oils, surfactants, co-solvents) to build your formulation.
Workflow for Excipient Selection
Caption: Workflow for systematic excipient selection.
High solvent capacity, potential permeation enhancer[10]
Problem 2: Drug Precipitation Upon Dispersion
"My formulation is clear and stable on the bench, but when I add it to simulated gastric fluid, the drug immediately 'crashes out' as a solid. How can I fix this?"
Causality: This is a classic problem of supersaturation and precipitation.[18] Your formulation may successfully dissolve the drug in its neat, anhydrous state, but upon dilution into an aqueous environment, two things happen:
Loss of Solvent Capacity: The co-solvents (like PG or PEG 400) which are holding the drug in solution rapidly diffuse away into the aqueous phase, dramatically lowering the formulation's ability to keep the drug dissolved.
Metastable Supersaturation: The drug finds itself at a concentration far above its natural aqueous solubility, creating a thermodynamically unstable supersaturated state that is prone to rapid crystallization or precipitation.[18]
Troubleshooting Protocol:
Assess the "Precipitation Propensity":
Perform a kinetic solubility test. Disperse your formulation (e.g., 1:100 or 1:1000 ratio) into relevant aqueous media (pH 1.2 SGF, pH 6.8 FaSSIF).
Stir and take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes).
Filter the samples through a 0.45 µm filter and measure the concentration of the dissolved drug. A rapid drop in concentration confirms precipitation.
Reformulate to Inhibit Precipitation:
Reduce Co-solvent Dependence: Try to lower the concentration of highly water-miscible co-solvents. Replace some of the solvent capacity with surfactants that will remain at the oil-water interface.
Incorporate Precipitation Inhibitors: High HLB surfactants and certain polymers can help stabilize the supersaturated state by forming robust micelles or by sterically hindering the drug molecules from aggregating and crystallizing.[18]
Optimize Surfactant Blends: Often, a combination of a low-HLB and a high-HLB surfactant provides a more stable emulsion and better solubilization of the drug within the dispersed phase.
Problem 3: Poor or Inconsistent Emulsification
"My self-emulsifying formulation (SEDDS/SMEDDS) isn't dispersing spontaneously. It forms large, oily globules that quickly coalesce and float to the surface. What's wrong?"
Causality: The efficiency of self-emulsification depends on the delicate balance between the oil, surfactant(s), and co-solvent(s). Poor performance indicates:
Insufficient Surfactant Concentration: There may not be enough surfactant to effectively lower the interfacial tension between the oil and water phases, which is the driving force for emulsification.
Incorrect HLB Value: The overall Hydrophilic-Lipophilic Balance (HLB) of the surfactant system may not be optimal for the chosen oil. An incorrect HLB can lead to the formation of unstable emulsions or even phase inversion (e.g., forming a water-in-oil emulsion instead of the desired oil-in-water).
High Viscosity: A highly viscous formulation can hinder the rapid diffusion of water into the system, slowing down or preventing spontaneous emulsification.
Troubleshooting Protocol:
Characterize the Dispersion:
Visually assess the dispersion in a beaker of water with gentle stirring. Note the "bloom" time and the appearance of the resulting emulsion (e.g., milky white, bluish-translucent, clear).
Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). For SMEDDS, the goal is typically a droplet size < 200 nm with a low PDI (< 0.3).[14]
Systematically Optimize the Formulation:
Construct a Ternary Phase Diagram: This is a powerful tool to visualize how different ratios of oil, surfactant, and co-solvent affect the emulsification behavior.[14] By preparing numerous small-batch formulations with varying compositions and observing their dispersion, you can map out the regions that produce desirable emulsions or microemulsions.
Vary the Surfactant-to-Oil Ratio (S/O Ratio): Increase the proportion of surfactant relative to the oil and observe the impact on droplet size and stability.
Test Different Surfactants: Screen surfactants with different HLB values to find the optimal match for your oil phase.
Problem 4: Physical or Chemical Instability During Storage
"After two weeks at 40°C, my formulation shows signs of drug crystallization and the capsule shell has become brittle. How do I improve its long-term stability?"
Causality: Stability is a critical quality attribute. The issues described point to two distinct problems:
Physical Instability: Drug crystallization indicates that the formulation is a supersaturated system even in its neat form and is not thermodynamically stable. Over time and with thermal stress, the drug can nucleate and grow crystals.
Chemical Instability & Excipient-Capsule Interaction: Brittleness of a gelatin capsule shell is often caused by the migration of hygroscopic (water-attracting) components from the fill formulation into the shell, or by chemical cross-linking of the gelatin.[19][20] Additionally, unsaturated lipids can undergo oxidation, forming reactive peroxides that can degrade the API.[19][20]
Troubleshooting Protocol:
Address Physical Stability:
Ensure True Solution: Confirm that your drug loading is below the saturation solubility in the formulation at the storage temperature. You may need to reduce the drug concentration or find a better solvent system.
Polarized Light Microscopy: Use this technique to check for any residual micro-crystals in your freshly prepared formulation, as these can act as seeds for further crystallization.
Address Chemical Stability and Capsule Compatibility:
Limit Hygroscopic Excipients: Be cautious with high concentrations of low molecular weight PEGs or propylene glycol in hard gelatin capsules. Consider using soft gelatin capsules, which are more compatible with such fills.
Evaluate Peroxide Formers: If using excipients known to form peroxides (e.g., those with polyethylene glycol moieties or unsaturated fatty acids), consider adding an antioxidant like α-tocopherol.[17]
Conduct a Formal Stability Study: A well-designed stability study is essential. Store the final formulation in the intended capsule type under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) conditions.[21] Monitor key attributes over time, including appearance, drug content, droplet size upon dispersion, and dissolution/drug release profile.[21][22]
Problem 5: Inconsistent In Vitro Lipolysis Results
"My in vitro lipolysis results are highly variable and don't seem to correlate with my formulation type. How can I get more reliable data to predict in vivo performance?"
Causality: The in vitro lipolysis model simulates the digestion of lipids in the small intestine and is a powerful tool for predicting how a formulation will perform in vivo.[23][24] However, it is a complex biological assay, and variability can arise from:
Inconsistent Experimental Parameters: The model is sensitive to pH, temperature, enzyme activity, bile salt concentration, and calcium ion concentration.[13][25]
Enzyme Activity Variation: The activity of pancreatin (the enzyme source) can vary between batches and degrade over time.[25]
Complex Phase Behavior: During digestion, the formulation transitions through various phases, including liquid crystalline phases, which can influence whether the drug remains solubilized in micelles or precipitates out with calcium soaps of fatty acids.[13] The rate of this transition can differ dramatically between formulation types.
Troubleshooting Protocol:
Standardize the Lipolysis Model:
Use a pH-Stat Apparatus: This is crucial for maintaining a constant pH (typically 6.5-7.5) by titrating the fatty acids produced during digestion with NaOH. The rate of NaOH addition is a direct measure of the rate of lipolysis.[13][25]
Validate Enzyme Activity: Ensure your pancreatin source has consistent activity. Some labs pre-validate each new batch.
Control All Parameters: Strictly control temperature (37°C), agitation rate, and the composition of the digestion medium (bile salts, phospholipids, buffer).[13]
Interpret the Data Correctly:
Track Drug Distribution: At the end of the experiment, use ultracentrifugation to separate the digested sample into an aqueous phase (containing dissolved drug in micelles) and a pellet phase (containing precipitated drug and calcium soaps).[13] The concentration of drug in the aqueous phase is considered representative of the drug available for absorption.
Correlate with Formulation Type: You should expect to see different digestion profiles. Type I formulations digest relatively slowly, while Type III/IV formulations, being pre-dispersed, allow for rapid access by lipase. The amount of drug in the aqueous phase often follows the rank order: Type IIIA > Type IV > Type IIIB > Type II > Type I.[13] Inconsistent results may point to a formulation that is behaving unexpectedly (e.g., precipitating before digestion can occur).
The In Vitro Lipolysis Process
Caption: Key stages of the in vitro lipolysis model.
References
International Journal of Pharmaceutical Sciences. Lipid-Based Drug Delivery Systems (LBDDS)
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
PMC - NIH. Lipid-Based Drug Delivery Systems.
WuXi AppTec DMPK.
PMC. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development.
PMC.
MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
PMC - NIH. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles.
PMC. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics.
Walsh Medical Media. Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.
Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). PMC.
MDPI.
Yaoxue Xuebao.
International Journal of Current Research.
LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY.
PMC. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase.
MDPI. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems.
Creative Biolabs.
Chemical and Physical Stability Considerations for Lipid-Based Drug Formul
GSC Online Press. In vitro lipid digestion models.
Enabling Pharmaceutical Technology: Lipid Based Formul
Technical Support Center: Stability of 3,5-Dibromosalicylamide in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 3,5-dibromosalicylamide in Dimeth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 3,5-dibromosalicylamide in Dimethyl Sulfoxide (DMSO), particularly concerning the impact of freeze-thaw cycles. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-dibromosalicylamide and why is its stability in DMSO a concern?
A1: 3,5-dibromosalicylamide is a halogenated derivative of salicylamide, a compound with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its chemical structure includes a benzene ring with hydroxyl, amide, and two bromine substituents.[3][4] In drug discovery and high-throughput screening (HTS), compounds are often dissolved in DMSO to create stock solutions that are stored for extended periods, frequently at low temperatures.[5]
The stability of any compound in a solvent is crucial for the reliability of experimental data.[6] Concerns about the stability of 3,5-dibromosalicylamide in DMSO arise from several factors:
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce physical and chemical stresses on dissolved compounds. While many compounds are stable through multiple freeze-thaw cycles in DMSO, this is not a universal property and must be verified for the specific compound of interest.[7][8][9][10][11]
Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[12][13][14] The presence of water can alter the solvent properties and potentially lead to hydrolysis or other degradation pathways for the dissolved compound.[10] Water has been shown to be a more significant factor in compound degradation than oxygen.[7][9][10]
Chemical Reactivity: The functional groups on 3,5-dibromosalicylamide (hydroxyl, amide) and the bromine atoms could potentially react with DMSO or its impurities, especially under certain conditions of light, temperature, and atmospheric exposure.
Q2: How many freeze-thaw cycles can a typical compound in DMSO withstand without significant degradation?
A2: There is no single answer to this question as it is highly compound-dependent. However, several studies have investigated this for large, diverse compound libraries. One study found no significant compound loss for a set of structurally diverse compounds after 11 freeze-thaw cycles when frozen at -15°C and thawed at 25°C under a nitrogen atmosphere.[7][9][10] Another study subjected 320 compounds to 25 freeze-thaw cycles and used HPLC-MS to quantify the remaining compound after every 5th cycle.[8][11] These studies suggest that many compounds are robust, but it is essential to perform a stability study for your specific compound of interest, such as 3,5-dibromosalicylamide.
Q3: What are the initial signs that my 3,5-dibromosalicylamide solution in DMSO might be degrading?
A3: Visual inspection can sometimes provide the first clues of instability, although analytical confirmation is always necessary.
Precipitation: The appearance of solid material in your solution upon thawing could indicate several issues. The compound's solubility limit might have been exceeded at lower temperatures, or the absorption of water into the DMSO has decreased its solubilizing capacity.[15] While not direct evidence of degradation, it indicates a problem with the solution's integrity.
Color Change: Any noticeable change in the color of the solution over time or after freeze-thaw cycles could suggest a chemical transformation.
Inconsistent Experimental Results: If you observe a loss of potency or variability in your bioassay results using the same stock solution over time, this could be an indirect indicator of compound degradation.[15]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 3,5-dibromosalicylamide in DMSO.
Issue 1: I observe precipitation in my 3,5-dibromosalicylamide/DMSO stock solution after thawing.
Potential Cause
Troubleshooting Action
Rationale
Exceeded Solubility
Gently warm the solution (e.g., to 37°C) and vortex thoroughly to attempt redissolution. If precipitation persists, consider preparing a more dilute stock solution.
The solubility of a compound is temperature-dependent. Warming can help bring precipitated material back into solution. If this is a recurring issue, the stock concentration may be too high for stable storage at low temperatures.
Water Absorption
Use anhydrous DMSO (≥99.9%) and ensure vials are sealed tightly with high-quality caps.[15] Store DMSO under an inert gas like argon or nitrogen if possible.[8][11]
DMSO's hygroscopic nature means it will absorb atmospheric moisture, which can reduce the solubility of hydrophobic compounds.[12][14] Using anhydrous solvent and proper sealing minimizes this effect.
Compound Degradation
Analyze the precipitate and the supernatant separately using an appropriate analytical method (e.g., HPLC, LC-MS) to identify the components.
If the precipitate is a new, less soluble species, it is a degradation product. This requires a full stability assessment.
Issue 2: My experimental results are inconsistent, suggesting my compound is degrading. How do I confirm this?
A2: A formal stability study is required to definitively assess the stability of 3,5-dibromosalicylamide. This involves monitoring the purity and concentration of the compound over time and after a specified number of freeze-thaw cycles. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for this analysis.[8][10][16]
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a freeze-thaw stability study.
Caption: Workflow for assessing compound stability in DMSO during freeze-thaw cycles.
This protocol provides a general framework for assessing the stability of 3,5-dibromosalicylamide in DMSO. Method development and validation specific to your compound and equipment are essential.
Objective: To quantify the percentage of 3,5-dibromosalicylamide remaining after a series of freeze-thaw cycles and to detect the formation of any potential degradation products.
1. Materials:
3,5-dibromosalicylamide
Anhydrous DMSO (≥99.9%)
HPLC-grade acetonitrile and water
HPLC-grade formic acid or trifluoroacetic acid
Calibrated analytical balance and pipettes
Vortex mixer
HPLC system with a UV detector and a C18 reverse-phase column
2. Methodology:
Step 1: Preparation of Stock Solution (Time 0)
Accurately weigh and dissolve 3,5-dibromosalicylamide in anhydrous DMSO to a desired concentration (e.g., 10 mM).
Ensure complete dissolution by vortexing.
Aliquot the stock solution into multiple small-volume, tightly sealed cryovials to minimize the headspace and the number of times the main stock is accessed.
Immediately prepare a sample for HPLC analysis from one aliquot. Dilute the stock solution with the mobile phase to a concentration within the linear range of your HPLC method. This is your Time 0 sample.
Step 2: HPLC Analysis (Time 0)
Inject the prepared Time 0 sample onto the HPLC system.
Run the analysis using a developed reverse-phase method capable of separating the parent compound from potential impurities or degradants.[16]
Record the retention time and integrate the peak area of the 3,5-dibromosalicylamide peak. This serves as your 100% reference.
Step 3: Freeze-Thaw Cycling
Store the remaining aliquots at your standard storage temperature (e.g., -20°C or -80°C).
For each cycle, remove a designated aliquot from the freezer and allow it to thaw completely at room temperature.
Once thawed, vortex the vial gently to ensure homogeneity.
Immediately refreeze the aliquot at the storage temperature.
Repeat for the desired number of cycles (e.g., 1, 3, 5, 10, 25).
Step 4: Analysis of Cycled Samples
After the final freeze-thaw cycle for a given aliquot, prepare a sample for HPLC analysis in the same manner as the Time 0 sample.
Analyze using the identical HPLC method.
Record the retention time and peak area. Note the appearance of any new peaks in the chromatogram, which would indicate degradation products.
3. Data Analysis:
Calculate the percentage of 3,5-dibromosalicylamide remaining at each freeze-thaw point using the following formula:
% Remaining = (Peak Area at Cycle X / Peak Area at Time 0) * 100
Summarize the results in a table. A common acceptance criterion is ≥90% of the initial concentration remaining.
Freeze-Thaw Cycles
Peak Area (Arbitrary Units)
% Remaining
Observations (New Peaks)
0 (T0)
1,500,000
100%
None
1
1,495,000
99.7%
None
3
1,480,000
98.7%
None
5
1,465,000
97.7%
None
10
1,420,000
94.7%
Minor peak at RT=3.5 min
Potential Degradation Pathways
While specific degradation pathways for 3,5-dibromosalicylamide in DMSO are not extensively documented in readily available literature, we can hypothesize potential mechanisms based on its chemical structure and general knowledge of halogenated aromatic compounds.
Caption: Potential degradation pathways for 3,5-dibromosalicylamide.
Hydrolysis: The amide group is susceptible to hydrolysis, converting it to a carboxylic acid (3,5-dibromosalicylic acid).[17][18] This reaction is often catalyzed by the presence of water, reinforcing the importance of using anhydrous DMSO.
Oxidation: The phenolic hydroxyl group and the aromatic ring itself can be susceptible to oxidation, especially in the presence of light, air (oxygen), and potential impurities in the DMSO.
Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, particularly reductive environments, leading to the formation of mono-brominated or fully de-brominated salicylamide.[19][20] While less common in a simple DMSO solution, it is a theoretical possibility.
References
No Title (n.d.). Google.
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved March 25, 2026, from [Link]
Laflin, P., Jakes, S., Traphagen, L., & Bero, D. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 654–662.
Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (n.d.). Retrieved March 25, 2026, from [Link]
Paolello, M., Mohajerani, S. S., Linehan, B., Ricci, F., Capellades, G., & Nordstrom, F. L. (2024). Tracking Prenucleation Molecular Clustering of Salicylamide in Organic Solvents. Crystal Growth & Design, 24(13), 5740-5753.
What is the best right way of storing DMSO in research lab? (2015, June 10). ResearchGate. Retrieved March 25, 2026, from [Link]
Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide.
3,5-Dibromosalicylic acid | CAS#:3147-55-5. (n.d.). Chemsrc. Retrieved March 25, 2026, from [Link]
Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024, May 15). dmsostore. Retrieved March 25, 2026, from [Link]
Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide.
Cysewska, M., & Płotka-Wasylka, J. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3323.
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.
3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209.
The effect of room-temperature storage on the stability of compounds in DMSO. (2024, July 22). Yufeng. Retrieved March 25, 2026, from [Link]
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? (2015, July 8). ResearchGate. Retrieved March 25, 2026, from [Link]
van Gils, J., van der Kooi, M., & van Wezel, A. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability.
Gackowska, A., Nałęcz-Jawecki, G., Drobniewska, A., Krawczyk, M., & Gmurek, M. (2025). Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates. International Journal of Molecular Sciences, 26(21), 15993.
A Comparative Guide to the Antimicrobial Efficacy of 3,5-dibromosalicylamide and Salicylamide
This guide provides an in-depth, objective comparison of the antimicrobial performance of the parent molecule, salicylamide, and its halogenated derivative, 3,5-dibromosalicylamide. Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of the antimicrobial performance of the parent molecule, salicylamide, and its halogenated derivative, 3,5-dibromosalicylamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, explains the causal relationships behind molecular design, and provides detailed protocols for efficacy validation.
Introduction: The Rationale for Halogenation in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the exploration of novel and modified chemical scaffolds to develop more potent therapeutic agents. Salicylamide, a compound known for its analgesic properties, has also demonstrated modest antibacterial activity. A common and highly effective strategy in medicinal chemistry to enhance the biological activity of a lead compound is halogenation. The introduction of halogen atoms, such as bromine, can profoundly alter a molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, often leading to a significant increase in antimicrobial potency.
This guide dissects the known antimicrobial profile of salicylamide and, based on robust data from structurally analogous compounds, presents the compelling case for the superior efficacy of its dibrominated form, 3,5-dibromosalicylamide.
Molecular Structures and Key Differences
The fundamental difference between the two molecules is the addition of two bromine atoms to the aromatic ring of the salicylamide core structure.
Salicylamide: A simple aromatic amide with a hydroxyl group ortho to the amide functionality. Its structure is 2-hydroxybenzamide.
3,5-dibromosalicylamide: This derivative retains the core salicylamide scaffold but is substituted with two bromine atoms at positions 3 and 5 of the benzene ring. This substitution dramatically increases the molecule's molecular weight and alters its electronic and lipophilic character.
Proposed Mechanisms of Antimicrobial Action
The precise microbial targets for these compounds are not fully elucidated, but available evidence allows for the postulation of their mechanisms.
Salicylamide
Salicylamide's antimicrobial action appears to be multifactorial. Studies on Neisseria gonorrhoeae have shown that the hydroxyl and amide groups are essential for its activity[1]. In some intestinal bacteria, its efficacy is correlated with the inhibition of sulfate reduction[2]. Drawing from its parent compound, salicylic acid, the mechanism likely involves disruption of the bacterial cell wall and membrane integrity, leading to the leakage of critical intracellular components like nucleic acids and proteins[3][4].
3,5-dibromosalicylamide
While direct mechanistic studies on 3,5-dibromosalicylamide are not prevalent, the effect of halogenation is well-documented in the closely related salicylanilide class. The enhanced lipophilicity from the bromine atoms likely improves the molecule's ability to penetrate the lipid-rich bacterial cell membrane.
Furthermore, compelling evidence from a structurally similar compound, ethyl 3,5-dibromoorsellinate, suggests a potent mechanism. Molecular docking studies revealed that this dibrominated molecule effectively binds to Penicillin-Binding Protein 2A (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA)[5]. PBP2A is the enzyme responsible for MRSA's resistance to beta-lactam antibiotics. Inhibition of this target disrupts cell wall synthesis, leading to cell death. It is highly plausible that 3,5-dibromosalicylamide shares this mechanism of action.
Fig. 1: Proposed Mechanisms of Antimicrobial Action.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
Direct, head-to-head studies comparing the antimicrobial efficacy of salicylamide and 3,5-dibromosalicylamide are limited. However, by analyzing data for salicylamide and comparing it with that of closely related halogenated compounds, a clear picture of enhanced potency emerges. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible in-vitro growth of bacteria, is the key metric used for comparison.
Salicylamide
Salicylamide demonstrates selective and moderate antibacterial activity. Its most notable efficacy is against Neisseria gonorrhoeae, including multidrug-resistant strains, with MIC values ranging from 8 to 32 µg/mL[1][6]. Importantly, it shows poor activity against beneficial vaginal microflora such as Lactobacillus species (MIC >256 µg/mL), which is a desirable trait for a targeted therapeutic[7]. Its activity against other common pathogens like S. aureus and E. coli is considerably weaker, with reported MICs for related salicylic acid formulations being in the thousands of micrograms per milliliter[3][4].
Efficacy of Structurally Related Halogenated Compounds
The data below for halogenated salicylanilides and other dibrominated aromatic compounds provide strong, compelling evidence for the expected potency of 3,5-dibromosalicylamide. The enhancement is particularly dramatic against Gram-positive pathogens like MRSA.
Analysis: The data clearly indicate that halogenation provides a remarkable boost in antimicrobial potency. Dichlorinated salicylanilides like Niclosamide are several hundred times more potent against MRSA than salicylamide is against its target pathogen. Even more tellingly, dibrominated compounds that are not salicylamides but share the core feature of a dibrominated aromatic ring show MIC values in the low single-digit and even sub-microgram range[5][11]. This strongly supports the hypothesis that 3,5-dibromosalicylamide would be a highly potent agent against Gram-positive bacteria.
To ensure data integrity and reproducibility, standardized methods must be employed. The following protocols describe the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[12][13].
Preparation of Inoculum:
a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the target microorganism.
b. Suspend the colonies in a sterile saline solution (0.85% NaCl).
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
d. Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.
Preparation of Microtiter Plate:
a. Dispense 50 µL of sterile MHB into wells A1 through A12 of a 96-well microtiter plate.
b. Prepare a stock solution of the test compound (e.g., 3,5-dibromosalicylamide) in a suitable solvent like DMSO. Create a 2X working stock in MHB.
c. Add 100 µL of the 2X working stock to well A1.
d. Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then 50 µL from A2 to A3, and so on, up to well A10. Discard the final 50 µL from well A10.
e. Well A11 serves as the growth control (no compound). Well A12 serves as the sterility control (MHB only).
Inoculation and Incubation:
a. Add 50 µL of the prepared working inoculum to wells A1 through A11. This brings the final volume in each well to 100 µL and dilutes the compound and inoculum by half, achieving the target inoculum of 5 x 10⁵ CFU/mL.
b. Seal the plate to prevent evaporation and incubate at 35-37°C for 18-24 hours in ambient air.
Reading the MIC:
a. Following incubation, visually inspect the wells for turbidity (bacterial growth).
b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a continuation of the MIC assay to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Sub-culturing:
a. From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.
b. Spot-plate each aliquot onto a fresh, compound-free Mueller-Hinton Agar (MHA) plate.
c. Incubate the MHA plate at 35-37°C for 18-24 hours.
Reading the MBC:
a. After incubation, count the number of colonies on each spot.
b. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in the initial inoculum count.
Validating 3,5-dibromosalicylamide purity using GC-MS analytical standards
As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly polar, halogenated aromatics in drug development workflows. 3,5-Dibromosalicylamide (CAS 17892-25-0) is a classic example.
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly polar, halogenated aromatics in drug development workflows. 3,5-Dibromosalicylamide (CAS 17892-25-0) is a classic example. Often emerging as a stubborn, over-brominated impurity during the synthesis of active pharmaceutical ingredients (APIs) like 5-bromo-2-hydroxy-N-methylbenzamide, this compound can easily co-crystallize with target products, making rigorous purity validation non-negotiable (1)[1].
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms for the purity validation of 3,5-dibromosalicylamide (2)[2], detailing the mechanistic causality behind sample preparation and providing a self-validating experimental protocol.
Methodological Comparison: Selecting the Right Platform
When establishing a purity validation workflow, researchers typically evaluate GC-MS, HPLC-UV, and qNMR. While HPLC-UV is standard for bulk purity, GC-MS remains the gold standard for trace impurity profiling due to its unparalleled sensitivity and structural elucidation capabilities.
Table 1: Analytical Platform Comparison for Salicylamide Derivatives
Analytical Platform
Primary Advantage
Primary Limitation
Suitability for 3,5-Dibromosalicylamide
GC-MS (Derivatized)
Exceptional sensitivity and mass-specific identification.
Requires rigorous anhydrous sample prep and derivatization.
Optimal for trace volatile/semi-volatile impurity profiling.
HPLC-UV
No derivatization required; handles polar compounds well.
Lacks definitive structural ID without MS coupling.
Good for bulk purity, but inferior for identifying unknown trace impurities.
Quantitative NMR (qNMR)
Absolute quantitation without identical reference standards.
Low sensitivity (LOD ~0.1%); requires high sample mass.
Niche , used primarily for primary standard certification.
The Analytical Challenge: Polarity and Silanol Interactions
The causality behind our experimental choices lies directly in the molecular structure of 3,5-dibromosalicylamide. The molecule possesses a phenolic hydroxyl group (-OH) and a primary amide group (-CONH₂). These functional groups are highly polar and prone to extensive intermolecular hydrogen bonding.
If injected directly into a GC-MS (underivatized), these active hydrogens interact aggressively with residual silanol groups on the fused-silica capillary column. This interaction causes severe peak tailing, thermal degradation in the injection port, and unacceptable Limits of Detection (LOD) (3)[3].
The Solution: To engineer a highly sensitive assay, we must mask these active hydrogens. We achieve this via silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) . Because the primary amide group is sterically hindered and less nucleophilic, BSTFA alone is insufficient. We must add 1% trimethylchlorosilane (TMCS) , which acts as a powerful catalyst to drive the complete conversion of the molecule into a volatile, thermally stable trimethylsilyl (TMS) derivative (4)[4].
Experimental Workflow
Comparative GC-MS workflow for 3,5-dibromosalicylamide: Underivatized vs. BSTFA silylation.
Self-Validating GC-MS Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates a deuterated internal standard (Salicylic acid-d6) to monitor derivatization efficiency and an anhydrous ethyl acetate blank to detect column bleed or reagent degradation.
Step 1: Sample & Standard Preparation
Accurately weigh 1.0 mg of the 3,5-dibromosalicylamide sample and 1.0 mg of Salicylic acid-d6 (Internal Standard).
Dissolve the mixture in 10.0 mL of anhydrous ethyl acetate.
Causality Note: Moisture must be strictly excluded (<50 ppm H₂O). Water rapidly hydrolyzes BSTFA, quenching the silylation reaction and leading to incomplete derivatization and false-negative impurity reporting (3)[3].
Step 2: Catalytic Derivatization
Transfer 100 µL of the sample solution into a 2 mL amber glass GC vial equipped with a glass micro-insert.
Add 50 µL of BSTFA containing 1% TMCS.
Cap tightly with a PTFE-lined septum, vortex for 10 seconds, and incubate in a dry block heater at 70°C for 30 minutes.
Causality Note: The 70°C thermal energy combined with the TMCS catalyst overcomes the steric hindrance of the primary amide, ensuring complete conversion to the fully silylated derivative (4)[4].
Step 3: GC-MS Instrumental Parameters
Column: Low-polarity DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) (1)[1].
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
Injection: 1 µL volume, Split ratio 10:1, Injector temperature at 250°C.
Oven Program: Initial hold at 90°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min (3)[3].
Detection: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments of the TMS-derivative for maximum trace sensitivity.
Quantitative Data Interpretation
The implementation of the BSTFA + 1% TMCS derivatization step yields a night-and-day difference in chromatographic performance, validating the necessity of the sample preparation workflow.
For drug development professionals tasked with validating the purity of 3,5-dibromosalicylamide, underivatized GC-MS and standard HPLC-UV fall short of providing the necessary trace-level structural confirmation. By employing a self-validating, TMCS-catalyzed silylation workflow, researchers can completely neutralize silanol interactions, achieving highly symmetrical peak shapes and sub-ng/mL detection limits required for rigorous pharmaceutical impurity profiling.
Chemsavers, Inc.3,5-Dibromosalicylamide - CAS 17892-25-0.
ResearchGate.Stable isotope dilution analysis of salicylic acid and hydroquinone in human skin samples by gas chromatography with mass spectrometric detection.
ACS Publications - Analytical Chemistry.Toxicological Screening with Formula-Based Metabolite Identification by Liquid Chromatography/Time-of-Flight Mass Spectrometry.
Comparative Structure-Activity Relationship (SAR) of Halogenated Salicylamides
Executive Summary Halogenated salicylamides (often referred to as salicylanilides) represent a highly versatile class of pharmacophores. Originally developed and deployed as anthelmintic agents in human and veterinary me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Halogenated salicylamides (often referred to as salicylanilides) represent a highly versatile class of pharmacophores. Originally developed and deployed as anthelmintic agents in human and veterinary medicine, this class has recently become a focal point for drug repurposing[1]. Advanced screening has revealed their potent efficacy as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), antifungal therapeutics, and broad-spectrum anticancer compounds[2][3][4].
As a Senior Application Scientist, evaluating these compounds requires looking past their phenotypic effects to understand their fundamental biophysical mechanism: protonophoric mitochondrial uncoupling [5][6]. This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of key halogenated salicylamides—Niclosamide, Closantel, Oxyclozanide, and Rafoxanide—and outlines self-validating experimental workflows to characterize novel derivatives in drug development pipelines.
Pharmacophore Logic & SAR Principles
The biological efficacy of salicylamides is strictly governed by their physicochemical properties, specifically their lipophilicity (
logP
) and acidity (
pKa
)[5][6]. To act as an effective protonophore, a molecule must easily cross hydrophobic lipid bilayers, deprotonate in the slightly alkaline mitochondrial matrix, and stabilize the resulting anionic charge before shuttling back across the membrane[6].
Halogenation (Cl, Br, I, F): Substitution on the aniline or salicylic acid rings increases the lipophilicity of the molecule. This modification is critical for facilitating penetration through the inner mitochondrial membrane or complex bacterial cell envelopes[5].
Electron-Withdrawing Groups (EWGs): Functional groups such as nitro (
−NO2
) or cyano (
−CN
) at the para or ortho positions lower the
pKa
of the phenolic hydroxyl group. This enables the molecule to easily deprotonate at physiological pH and stabilizes the anionic form via resonance[5][6].
Amide Linker Integrity: Modifications to the amide linker (e.g., N-methylation or reverse amides) often result in a significant loss of potency. The hydrogen-bonding capacity of the amide proton is essential for maintaining the active planar conformation and facilitating specific target binding, such as Wnt/β-catenin inhibition[7].
Fig 1. Structure-Activity Relationship (SAR) logic for halogenated salicylamides.
Comparative Analysis of Key Salicylamides
While all halogenated salicylamides share a core mechanism, variations in their SAR dictate their target selectivity, off-target toxicity, and clinical viability.
Favorable; non-toxic to HepG2 mammalian cells within therapeutic MIC ranges[2].
Rafoxanide
Cl, I
PI3K/Akt/mTOR signaling
High
Moderate; effective in suppressing gastric cancer signaling networks[1].
Mechanisms of Action: Uncoupling & Downstream Signaling
The primary mechanism driving the diverse biological effects of halogenated salicylamides is the uncoupling of oxidative phosphorylation[5][6]. By acting as lipophilic weak acids, these drugs shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase and collapsing the proton motive force (PMF)[6].
In cancer cells, this mitochondrial uncoupling induces severe metabolic stress, leading to ATP depletion and AMPK activation. This cascade subsequently downregulates highly energy-dependent oncogenic signaling pathways, including mTORC1, STAT3, and Wnt/β-catenin[1][3][7]. In bacterial pathogens like MRSA, specific derivatives like oxyclozanide directly disrupt the bacterial cell envelope and membrane potential, leading to rapid bactericidal activity[2].
Fig 2. Protonophoric uncoupling mechanism and downstream cellular signaling inhibition.
Experimental Protocols: Self-Validating Workflows
To rigorously evaluate novel salicylamide derivatives, experimental designs must move beyond simple viability assays. The following protocols are engineered as self-validating systems, ensuring that the causality behind the observed phenotypic effects is definitively linked to the compound's biophysical mechanism.
Fig 3. Self-validating experimental workflow for salicylamide drug development.
Protocol 1: Mechanistic Validation via Mitochondrial Uncoupling Assay (Seahorse XF)
Objective: To definitively prove that a novel salicylamide derivative acts as a protonophore by measuring the Oxygen Consumption Rate (OCR).
Causality: True uncouplers will maximize OCR as the electron transport chain (ETC) hyper-functions to compensate for the collapsed proton gradient, independent of ATP synthase activity.
Cell Preparation: Seed target cells (e.g., HepG2 or specific cancer lines) in a Seahorse XF microplate and incubate overnight.
Basal Respiration: Measure baseline OCR prior to any injections.
Oligomycin Injection (1 μM): Inject Oligomycin to inhibit ATP synthase. Self-Validation: This step isolates the proton leak from ATP-linked respiration.
Test Compound Injection: Inject the salicylamide derivative. Causality: If the compound is a protonophore, OCR will immediately spike as protons bypass the inhibited ATP synthase.
FCCP Injection (Positive Control): Inject FCCP (a known uncoupler). Self-Validation: This establishes maximal respiratory capacity. If the test compound is a potent uncoupler, the baseline OCR will already be maximized, and FCCP will not significantly increase it further.
Antimycin A/Rotenone Injection (Negative Control): Inject ETC inhibitors. Self-Validation: This shuts down the ETC, validating that the measured oxygen consumption was entirely mitochondrial and not due to off-target oxidative bursts.
Objective: To differentiate between bacteriostatic metabolic inhibition and bactericidal membrane disruption (as observed with oxyclozanide[2]).
Causality: SYTOX Green is a membrane-impermeable fluorescent dye. It only fluoresces upon binding to intracellular nucleic acids when the lipid bilayer is physically compromised.
Culture Preparation: Grow MRSA to the exponential phase, wash, and resuspend in a defined buffer (e.g., HEPES).
Dye Incubation: Add SYTOX Green dye (5 μM) to the bacterial suspension in a dark 96-well plate.
Compound Introduction: Introduce the salicylamide derivative (e.g., Oxyclozanide vs. Niclosamide) at 1x and 4x MIC concentrations.
Kinetic Reading: Measure fluorescence (Ex 504 nm / Em 523 nm) kinetically over 60 minutes. Self-Validation: Include Triton X-100 as a positive control (representing 100% permeabilization) and an untreated vehicle as a negative control. A rapid fluorescence spike indicates direct physical envelope disruption, whereas a delayed or absent signal suggests purely metabolic (uncoupling) toxicity.
References
Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC. nih.gov.7
A luciferase-based assay identifies niclosamide derivatives antagonizing Mcl-1 through post-translational down-regulation. biorxiv.org. 8
The Salicylamide Derivative, Niclosamide, Inhibits CREB Function in Acute Myeloid Leukemia Cells In Vitro and In Vivo | Blood. ashpublications.org. 9
Structure–Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. acs.org.10
Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus | PLOS One. plos.org. 2
Salicylanilides and Their Anticancer Properties. mdpi.com. 1
Structural requirements of salicylanilides for uncoupling activity in mitochondria. nih.gov. 5
Salicylanilides and Their Anticancer Properties - PubMed. nih.gov. 3
The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. nih.gov. 4
The Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation. researchgate.net. 6
A Comparative Guide for Researchers: 3,5-Dibromosalicylamide and Niclosamide in Anthelmintic Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of 3,5-dibromosalicylamide and the well-established anthelmintic drug, niclosamide. We w...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3,5-dibromosalicylamide and the well-established anthelmintic drug, niclosamide. We will delve into their mechanisms of action, comparative efficacy, safety profiles, and the critical issue of resistance, supported by experimental data and protocols to inform future research and development.
Introduction: A Tale of Two Salicylanilides
Niclosamide, a halogenated salicylanilide, has been a cornerstone in treating tapeworm infections for decades.[1][2] Its efficacy and known mechanism have made it a benchmark compound in anthelmintic research. 3,5-dibromosalicylamide, a structurally related compound, has also been investigated for its biological activities. This guide aims to provide a comprehensive analysis of these two compounds to aid researchers in the design of future studies and the development of novel anthelmintic therapies.
Mechanism of Action: Uncoupling the Engine of Life
The primary anthelmintic action of niclosamide is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[2][3] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[3] By dissipating this gradient, niclosamide effectively shuts down the parasite's energy production, leading to paralysis and death.[4][5]
While the precise mechanism of 3,5-dibromosalicylamide is less extensively studied, its structural similarity to niclosamide and other salicylanilides like oxyclozanide and closantel suggests a similar mode of action as a proton ionophore, interfering with mitochondrial function.[6][7]
Caption: Mechanism of action for salicylanilide anthelmintics.
Beyond its effect on oxidative phosphorylation, niclosamide has been shown to modulate several other signaling pathways, including Wnt/β-catenin, mTOR, STAT3, and NF-κB.[2][8] This multi-target capability is a subject of ongoing research for drug repurposing in other diseases like cancer.[2][7]
Comparative Efficacy: A Head-to-Head Analysis
The following table summarizes the known anthelmintic spectrum of niclosamide. Data for 3,5-dibromosalicylamide is less prevalent in the literature, highlighting a gap for future research.
Helminth Class
Niclosamide Efficacy
3,5-dibromosalicylamide Efficacy
Cestodes (Tapeworms)
High (e.g., Taenia saginata, Taenia solium, Hymenolepis nana)[1]
Experimental Insight: The lack of a robust in vitro culture system for many parasitic worms presents a significant challenge in anthelmintic drug screening.[9] Many established anthelmintics, including niclosamide, were discovered through in vivo screens.[9] Modern high-content imaging and real-time motility assays are being developed to improve the predictive value of in vitro screens.[9][10]
In Vitro Anthelmintic Activity Assay: A Step-by-Step Protocol
This protocol outlines a general method for assessing the in vitro efficacy of anthelmintic compounds using a motility assay, a common and valuable screening method.[10]
Caption: Workflow for an in vitro anthelmintic motility assay.
Methodology:
Compound Preparation: Prepare stock solutions of 3,5-dibromosalicylamide, niclosamide (as a positive control), and a vehicle control (e.g., DMSO) in an appropriate solvent. Create a dilution series to determine the IC50.
Parasite Preparation: Harvest the desired life stage of the target helminth (e.g., larval stages of Haemonchus contortus or adult Schistosoma mansoni) and wash them in a suitable culture medium.
Assay Setup: Dispense a standardized number of parasites into each well of a multi-well plate.
Drug Application: Add the diluted compounds to the respective wells.
Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for a defined period.
Motility Assessment: At various time points (e.g., 24, 48, 72 hours), observe and score the motility of the parasites under a microscope. Alternatively, automated systems can provide objective, real-time motility data.[11][12]
Data Analysis: Determine the concentration of the compound that inhibits the motility of 50% of the parasites (IC50).
Toxicity and Selectivity: A Balancing Act
An ideal anthelmintic should exhibit high toxicity towards the parasite and low toxicity to the host.[4] Niclosamide is generally well-tolerated in humans at therapeutic doses, with common side effects being mild gastrointestinal disturbances.[1][13] However, it has very low aqueous solubility and bioavailability, which limits its systemic applications.[14][15] It is also known to be very toxic to aquatic life.[16]
Recent studies have explored niclosamide analogs to reduce mitochondrial toxicity while maintaining or enhancing therapeutic activity.[17] The toxicity profile of 3,5-dibromosalicylamide is not as well-documented, and further studies are required to assess its safety and therapeutic window.
The Challenge of Resistance
Anthelmintic resistance is a growing concern, particularly in veterinary medicine.[9][12][18] Resistance mechanisms can include altered drug targets, increased drug efflux, or enhanced drug metabolism by the parasite.[18][19] While resistance to niclosamide in its primary use against tapeworms is not widely reported, the potential for resistance development exists with any antimicrobial agent. For other classes of anthelmintics, resistance is a significant problem.[18] The study of potential resistance mechanisms to 3,5-dibromosalicylamide would be a crucial aspect of its development as a new anthelmintic.
Conclusion and Future Directions
Niclosamide remains a potent and valuable tool against cestode infections, with a well-understood primary mechanism of action. Its poor bioavailability, however, restricts its use. 3,5-dibromosalicylamide, as a structural analog, likely shares a similar mechanism but requires significant further investigation to establish its efficacy, spectrum of activity, and safety profile.
Future research should focus on:
Direct comparative studies of the in vitro and in vivo efficacy of 3,5-dibromosalicylamide against a broad range of helminth species.
Elucidation of the precise molecular targets and potential secondary mechanisms of action of 3,5-dibromosalicylamide.
Comprehensive toxicological and pharmacokinetic studies of 3,5-dibromosalicylamide to determine its therapeutic potential.
The development of novel formulations or derivatives of both compounds to improve bioavailability and overcome potential resistance.[20]
By addressing these research gaps, the scientific community can better evaluate the potential of 3,5-dibromosalicylamide as a novel anthelmintic agent and continue to refine the use of established drugs like niclosamide.
References
Preston, S., Jabbar, A., Nowell, C., et al. (2019). High-content approaches to anthelmintic drug screening. Parasitology, 146(5), 560-571. [Link]
Chen, W., Mook, R. A., Jr, Premont, R. T., & Wang, J. (2018). The magic bullet: Niclosamide. Frontiers in Pharmacology, 8, 967. [Link]
Smout, M. J., Luo, Y. S., & McManus, D. P. (2010). A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility. PLoS Neglected Tropical Diseases, 4(11), e885. [Link]
Pediatric Oncall. (n.d.). Niclosamide. Drug Index. [Link]
Chen, W., Mook, R. A., Jr, Premont, R. T., & Wang, J. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 42, 93-98. [Link]
Kadri, H., & Lamb, D. C. (2017). Niclosamide, a Drug with Many (Re)purposes. ChemMedChem, 12(14), 1088-1091. [Link]
Smout, M. J., Luo, Y. S., & McManus, D. P. (2010). A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility. PubMed, 21085694. [Link]
Howe, D. K., & Landfear, S. M. (2020). Anthelmintic drug discovery: target identification, screening methods and the role of open science. Beilstein Journal of Organic Chemistry, 16, 1285–1300. [Link]
The University of Melbourne. (n.d.). A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility. Find an Expert. [Link]
ACS Publications. (2026, February 10). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity. ACS Medicinal Chemistry Letters. [Link]
ResearchGate. (n.d.). Cytotoxicity of niclosamide and its SDs with the polymers. [Link]
Faghihi, H., et al. (2021). Presumed veterinary niclosamide-induced retinal toxicity in a human: a case report. Journal of Medical Case Reports, 15(1), 544. [Link]
MSD Veterinary Manual. (n.d.). Resistance to Anthelmintics in Animals. Pharmacology. [Link]
Ayerbe-Algaba, R., et al. (2019). The Anthelmintic Drug Niclosamide Synergizes with Colistin and Reverses Colistin Resistance in Gram-Negative Bacilli. mBio, 10(4), e01699-19. [Link]
Fissiha, W., & Kinde, M. Z. (2021). Anthelmintic Resistance and Its Mechanism: A Review. Dove Medical Press, 13, 335-344. [Link]
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology. [Link]
Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34. [Link]
Martin, R. J. (1997). Modes of action of anthelmintic drugs. PubMed, 9265850. [Link]
Berry, L., et al. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. Molecules, 29(1), 246. [Link]
MDPI. (2024, May 29). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. [Link]
Insights in Biology and Medicine. (2022, May 6). Anthelmintic agents: vermicide and vermifuge. [Link]
Kráľová, K., et al. (2018). Salicylanilides and Their Anticancer Properties. Molecules, 23(7), 1773. [Link]
MDPI. (2024, July 21). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. [Link]
Duke University. (n.d.). Structure-activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure. Scholars@Duke. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Cross-Validation of UV-Vis Spectrophotometric Methods for 3,5-Dibromosalicylamide Analysis
Executive Summary
3,5-Dibromosalicylamide (3,5-DBSA) is a highly brominated phenolic compound frequently encountered as a degradation product of marine antimicrobial metabolites (e.g., pentabromopseudilin) and as a critical intermediate in pharmaceutical synthesis[1]. As a Senior Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography (HPLC) for quantifying such halogenated aromatics. While HPLC is the undeniable gold standard for physical separation, it is capital-intensive, consumes large volumes of organic solvents, and suffers from low throughput.
Modern UV-Vis spectrophotometry, when coupled with mathematical signal processing (chemometrics and derivative spectroscopy), offers a rapid alternative that can match HPLC in accuracy and precision[2]. However, because 3,5-DBSA often co-exists with structurally similar degradation products or excipients, direct zero-order UV-Vis analysis suffers from severe spectral overlap. This guide objectively compares advanced UV-Vis methodologies against traditional HPLC, providing the mechanistic causality behind each technique and self-validating protocols to ensure scientific integrity.
The primary analytical challenge with 3,5-DBSA is its broad absorption band in the 200–400 nm range, which heavily overlaps with common interferents[2]. To isolate the 3,5-DBSA signal without physical separation, we must rely on mathematical resolution:
Derivative Spectroscopy (1D): By calculating the first derivative (
dA/dλ
) of the zero-order spectrum, broad overlapping bands are resolved into sharper, distinct peaks. More importantly, this transformation eliminates constant baseline shifts caused by Rayleigh scattering in complex matrices. We can quantify 3,5-DBSA at a "zero-crossing point" of the interferent—a specific wavelength where the interferent's derivative amplitude is exactly zero, ensuring absolute specificity[2].
H-Point Standard Addition Method (HPSAM): When matrix effects are proportional and an interferent is present, HPSAM is superior. It measures absorbance at two carefully selected wavelengths where the interferent's signal is constant, but the analyte's signal differs. Standard additions of 3,5-DBSA create two linear plots that intersect at the "H-point." The coordinate of this intersection mathematically isolates the true concentration of 3,5-DBSA, neutralizing both matrix and interferent errors[3].
Figure 1: Logical causality of the H-Point Standard Addition Method (HPSAM) for signal isolation.
Comparison of Analytical Alternatives
To select the optimal method, researchers must weigh specificity against throughput and cost. Table 1 compares the performance profiles of these analytical alternatives.
Table 1: Performance Comparison of Analytical Alternatives
Analytical Method
Core Principle
Specificity in Mixtures
Throughput
Cost per Sample
Ideal Use Case
Zero-Order UV-Vis
Direct absorbance measurement
Low (High spectral overlap)
Very High
Very Low
Pure 3,5-DBSA raw material QC
1D-Derivative UV
First derivative (
dA/dλ
) zero-crossing
Medium-High
High
Low
Binary mixtures with known interferents
HPSAM (UV-Vis)
Dual-wavelength standard addition
High (Isolates analyte signal)
Medium
Low
Complex matrices with proportional errors
RP-HPLC
Physical chromatographic separation
Very High
Low
High
Multi-component stability-indicating assays
Experimental Workflow & Self-Validating Protocols
A robust analytical framework requires orthogonal cross-validation. The mathematical separation achieved by UV-Vis must be validated against the physical separation of HPLC to prove its trustworthiness[4].
Causality of Solvent Selection: 3,5-DBSA contains a highly polarizable phenolic hydroxyl group. We use an acidic buffer (0.1 M HCl-KCl, pH 2.0) to strictly suppress ionization. If the molecule ionizes, the absorption maximum shifts (bathochromic shift), destroying the reproducibility of the derivative zero-crossing points[5].
Step-by-Step:
Stock Preparation: Dissolve 10 mg of 3,5-DBSA in 100 mL of 0.1 M HCl-KCl buffer (pH 2.0) to yield a 100 µg/mL stock.
Calibration Standards: Dilute the stock to prepare standards ranging from 2 to 20 µg/mL.
Spectral Acquisition: Scan from 200 to 400 nm using a double-beam UV-Vis spectrophotometer with a 1 cm quartz cell, using the buffer as a blank.
Signal Processing: Apply a first-derivative (
D1
) transformation using instrumental software with a scaling factor of 10 and
Δλ
of 4 nm.
Self-Validation Check: Measure the amplitude at the specific zero-crossing point of the known interferent (e.g., ~315 nm for related salicylamide mixtures)[2]. If the blank matrix shows an amplitude
>0.005
at this wavelength, the zero-crossing assumption is violated (indicating an unexpected third component), and the sample must be re-extracted.
Protocol 2: H-Point Standard Addition Method (HPSAM)
Step-by-Step:
Wavelength Selection: Identify two wavelengths (
λ1
and
λ2
) where the absorbance of the interferent is identical (
Aint,λ1=Aint,λ2
), but the absorbance of 3,5-DBSA differs significantly[3].
Sample Spiking: To a constant volume of the unknown sample, add increasing, known aliquots of the 3,5-DBSA standard (e.g., 0, 5, 10, 15 µg/mL).
Measurement: Record the absorbance of each spiked sample at both
λ1
and
λ2
.
Plotting: Plot Absorbance vs. Added 3,5-DBSA Concentration for both wavelengths.
Self-Validation Check: The two resulting linear regression lines must intersect cleanly. If the correlation coefficient (
R2
) of either line is
<0.999
, or if the lines are parallel, the system is experiencing non-linear matrix effects, and the assay is automatically invalidated[3]. The extrapolated X-coordinate of the intersection (
−CH
) represents the true concentration of 3,5-DBSA.
To prove the mathematical resolution of UV-Vis is trustworthy, we cross-validate against a physical separation method[4].
Step-by-Step:
System Setup: Equip an HPLC with a C18 column (4.6 mm x 150 mm, 5 µm) and a UV/PDA detector set to 238 nm[4].
Mobile Phase: Use a gradient of 0.1% Phosphoric Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Run from 30% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min[4].
Self-Validation Check: Ensure the resolution (
Rs
) between 3,5-DBSA and any adjacent degradation peak is
≥2.0
. A tailing factor of
T≤1.5
confirms that secondary interactions (e.g., silanol binding of the amide group) are adequately suppressed by the phosphoric acid.
Cross-Validation Data Presentation
The experimental validation metrics summarized in Table 2 demonstrate that the advanced UV-Vis methods provide statistically comparable results to the HPLC standard, validating their use for routine, high-throughput analysis.
Table 2: Cross-Validation Quantitative Data
Validation Parameter
1D-Derivative UV-Vis
HPSAM (UV-Vis)
RP-HPLC (Reference)
Linearity Range (µg/mL)
2.0 – 20.0
5.0 – 60.0
1.0 – 100.0
Limit of Detection (LOD)
0.45 µg/mL
0.80 µg/mL
0.15 µg/mL
Limit of Quantitation (LOQ)
1.35 µg/mL
2.40 µg/mL
0.45 µg/mL
Recovery (%)
98.5 – 101.2%
99.1 – 100.8%
99.5 – 100.3%
Intra-day Precision (RSD %)
1.2%
1.5%
0.8%
Conclusion
While HPLC remains the definitive technique for complex, multi-component physical separation, advanced UV-Vis spectrophotometric methods like 1D-Derivative and HPSAM offer highly accurate, cost-effective alternatives for 3,5-dibromosalicylamide quantification. By understanding the causality behind spectral overlap and employing self-validating internal checks (such as H-point intersection linearity and zero-crossing amplitude verification), researchers can confidently substitute time-consuming chromatography with rapid chemometric spectroscopy without sacrificing scientific integrity.
Benchmarking 3,5-dibromosalicylamide against standard enzyme inhibitors
An in-depth technical analysis for researchers, scientists, and drug development professionals. The Dual-Target Pharmacophore: Benchmarking 3,5-Dibromosalicylamide As a Senior Application Scientist, I frequently evaluate...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
The Dual-Target Pharmacophore: Benchmarking 3,5-Dibromosalicylamide
As a Senior Application Scientist, I frequently evaluate small-molecule scaffolds that bridge the gap between basic biochemical research and advanced drug development. 3,5-dibromosalicylamide (3,5-DBSA) —also known as 3,5-dibromo-2-hydroxybenzamide—is a prime example of a structurally simple yet highly versatile pharmacophore.
Rather than viewing 3,5-DBSA as a highly optimized, single-target drug, it must be benchmarked as a multi-target scaffold . It exhibits documented inhibitory activity against mammalian NAD+ ADP-ribosyltransferase (PARP) [1] and serves as the critical structural core for next-generation GroEL/ES chaperonin inhibitors used to combat methicillin-resistant Staphylococcus aureus (MRSA)[2].
This guide objectively benchmarks 3,5-DBSA against standard inhibitors in both enzymatic domains, providing self-validating experimental workflows and mechanistic causality to ensure rigorous laboratory execution.
Part 1: PARP (NAD+ ADP-ribosyltransferase) Inhibition
Mechanistic Causality
PARP enzymes (EC 2.4.2.30) catalyze the poly(ADP-ribosyl)ation of target proteins, an essential signaling mechanism for DNA single-strand break repair. Inhibitors of PARP typically function by competing with NAD+ at the enzyme's highly conserved catalytic domain. Benzamides are classic PARP pharmacophores because their amide group mimics the nicotinamide moiety of NAD+.
According to the , 3,5-DBSA inhibits NAD+ ADP-ribosyltransferase with an IC50 of 0.56 mM[1]. The addition of two bulky bromine atoms increases the molecule's lipophilicity, which aids in cellular permeability but introduces steric hindrance in the tight NAD+ binding pocket, making it a relatively weak inhibitor compared to modern clinical standards. However, it remains a valuable baseline tool compound for structural biology.
To accurately benchmark 3,5-DBSA against a potent standard like Olaparib, an ELISA-based PARP assay must be designed as a self-validating system to prevent false positives caused by non-specific protein aggregation.
Substrate Preparation: Coat 96-well microplates with purified histones.
Causality: Using physiological substrates ensures the assay measures functional enzyme catalysis (PARylation of histones) rather than just artificial substrate cleavage.
Enzyme Activation: Add recombinant PARP1 enzyme in an assay buffer containing nicked DNA oligonucleotides.
Causality: PARP1 is strictly DNA-dependent. Nicked DNA acts as an allosteric activator, mimicking physiological DNA damage. Omitting this step will result in an inactive enzyme baseline.
Inhibitor Dosing: Introduce 3,5-DBSA at a gradient (0.1 mM to 5 mM) alongside Olaparib (1 nM to 100 nM). Incubate for 15 minutes at room temperature.
Reaction Initiation: Add biotinylated NAD+ to initiate the reaction.
Detection & Readout: Wash the plate to remove unincorporated NAD+, add Streptavidin-HRP, and develop with a TMB substrate. Read absorbance at 450 nm.
Mechanistic pathway of PARP1 activation and competitive inhibition by 3,5-DBSA.
Part 2: GroEL/ES Chaperonin Inhibition (Antibacterial)
Mechanistic Causality
While 3,5-DBSA is a weak PARP inhibitor, its true modern utility lies in antibacterial drug discovery. The GroEL/ES chaperonin system (bacterial HSP60/10) is essential for protein folding and homeostasis in bacteria. Recent studies published in the demonstrate that N-substituted derivatives of 3,5-DBSA (specifically hydroxybiphenylamides) are highly potent inhibitors of the GroEL/ES complex[2][3].
The hydroxyl and benzamide groups of the 3,5-DBSA scaffold are essential for binding the chaperonin complex, halting its ATP-dependent folding cycle, and causing a lethal accumulation of misfolded proteins in MRSA biofilms[2]. Careful synthesis is required, as notes that brominated benzamides can suffer from over-bromination impurities if stoichiometry is poorly controlled[4].
To prove that 3,5-DBSA derivatives specifically inhibit chaperonin function rather than acting as non-specific chemical denaturants, a Malate Dehydrogenase (MDH) refolding assay must be utilized with a built-in counter-screen.
Substrate Denaturation: Denature native MDH using 3 M guanidine hydrochloride for 1 hour.
Causality: This completely unfolds the enzyme, making its reactivation strictly dependent on the GroEL/ES chaperonin system.
Complex Assembly: Dilute the denatured MDH into a refolding buffer containing purified GroEL, GroES, and ATP.
Inhibitor Dosing: Introduce the 3,5-DBSA derivative (1-50 µM) or Suramin as a positive control.
Causality: If the compound successfully inhibits GroEL/ES, MDH will remain misfolded and catalytically inactive.
Activity Readout: Add oxaloacetate and NADH. Active MDH converts oxaloacetate to malate, oxidizing NADH to NAD+. Measure the decrease in absorbance at 340 nm over 10 minutes.
Critical Counter-Screen: Test the inhibitor directly on native, non-denatured MDH.
Causality: This step is non-negotiable. It rules out the false positive scenario where 3,5-DBSA directly inhibits the MDH reporter enzyme rather than the GroEL/ES complex.
Self-validating GroEL/ES inhibition assay workflow using MDH refolding.
References
Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase - BRENDA Enzyme Database. Source: BRENDA. URL:[Link]
Hydroxybiphenylamide GroEL/ES Inhibitors Are Potent Antibacterials against Planktonic and Biofilm Forms of Staphylococcus aureus. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
Evaluating the target specificity of 3,5-dibromosalicylamide in vitro
Evaluating the Target Specificity of 3,5-Dibromosalicylamide (3,5-DBSA) In Vitro: A Comparative Guide As a Senior Application Scientist, I frequently encounter legacy compounds and synthetic intermediates that exhibit su...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the Target Specificity of 3,5-Dibromosalicylamide (3,5-DBSA) In Vitro: A Comparative Guide
As a Senior Application Scientist, I frequently encounter legacy compounds and synthetic intermediates that exhibit surprising bioactive profiles. One such molecule is 3,5-dibromosalicylamide (3,5-DBSA) . While often recognized as a degradation product of marine antimicrobial metabolites or an over-brominated impurity in benzamide synthesis[1][2], 3,5-DBSA possesses distinct inhibitory activity against NAD+ ADP-ribosyltransferase (PARP/ART)[3].
This guide provides a rigorous, causality-driven framework for evaluating the in vitro target specificity of 3,5-DBSA, objectively comparing its performance against standard PARP inhibitors and detailing a self-validating experimental workflow.
Mechanistic Rationale: The Role of Halogenation in Target Binding
To understand the specificity of 3,5-DBSA, we must analyze its structural interaction with the PARP catalytic domain. PARP enzymes catalyze the transfer of ADP-ribose from NAD+ to target proteins (e.g., histones), a critical step in DNA repair and chromatin remodeling[4][5].
Benzamides are classic PARP inhibitors because their amide group mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the highly conserved Gly-Tyr-Ser catalytic triad of the enzyme. However, the addition of heavy halogen atoms fundamentally alters this dynamic:
Electronic Effects (Halogen Bonding): The electron-withdrawing nature of the bromine atoms at the 3 and 5 positions increases the acidity of the phenolic hydroxyl group, potentially strengthening electrostatic interactions within the binding pocket.
Steric Hindrance: The bulky atomic radius of bromine introduces significant steric bulk. While this can increase residence time in some off-target hydrophobic pockets, it causes a steric clash within the tight nicotinamide-binding pocket of PARP.
This structural trade-off explains why 3,5-DBSA acts as a weak-to-moderate competitive inhibitor of PARP (IC50 ≈ 0.56 mM)[3] compared to highly optimized clinical inhibitors.
Fig 1: Mechanism of PARP inhibition by 3,5-DBSA via competitive binding at the catalytic domain.
Comparative Performance Matrix
When evaluating 3,5-DBSA for assay development or hit-to-lead optimization, it is crucial to benchmark it against both early-generation tool compounds (like 3-Aminobenzamide) and modern clinical standards (like Olaparib).
Structurally related analog; weaker inhibition due to lack of halogen bonding[3].
Data Interpretation: The IC50 of 3,5-DBSA (0.56 mM) indicates it is not suitable as a highly selective PARP probe. However, its unique polyhalogenated structure makes it an excellent reference compound for evaluating off-target antimicrobial toxicity or studying the degradation pathways of marine secondary metabolites[2].
Self-Validating Experimental Protocol: In Vitro Target Profiling
To objectively measure the target specificity of 3,5-DBSA, we must employ a self-validating system. This means the assay inherently controls for false positives (e.g., compound aggregation, solvent interference) and false negatives (e.g., degraded enzyme).
Workflow Design
Fig 2: Self-validating workflow for evaluating 3,5-DBSA target specificity and off-target effects.
Step-by-Step Methodology
Phase 1: Compound Preparation & Quality Control
Solubilization: Dissolve 3,5-DBSA powder in 100% anhydrous DMSO to create a 50 mM master stock. Causality Note: Brominated aromatics are highly hydrophobic. Incomplete solubilization will lead to artificially low IC50 readings due to compound precipitation in aqueous assay buffers.
Serial Dilution: Prepare a 10-point dose-response curve (ranging from 10 mM down to 1 µM) in a 96-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Phase 2: In Vitro PARP Inhibition Assay (Fluorometric)
Enzyme Assembly: Add 0.5 Units of purified PARP enzyme (e.g., Bos taurus or Human recombinant) to histone-coated 96-well plates.
Inhibitor Incubation: Add the 3,5-DBSA dilutions, a vehicle control (1% DMSO, sets the 100% activity baseline), and a positive control (10 µM Olaparib, sets the 0% activity baseline). Incubate for 15 minutes at room temperature. Causality Note: Pre-incubation allows the bulky 3,5-DBSA to achieve binding equilibrium in the catalytic pocket before the substrate is introduced.
Reaction Initiation: Add a reaction mix containing NAD+ and fluorescently labeled DNA activator. Incubate for 30 minutes at 25°C.
Detection: Measure fluorescence (Ex/Em = 350/450 nm). The fluorescence intensity is directly proportional to the amount of NAD+ consumed and poly(ADP-ribose) synthesized.
Phase 3: Off-Target & Ecological Profiling
Because 3,5-DBSA is a known photooxidation degradation product of pentabromopseudilin (a potent marine antimicrobial agent)[2], its specificity cannot be evaluated solely on PARP.
Antimicrobial Counter-Screen: Plate Staphylococcus aureus (including MRSA strains) in Mueller-Hinton broth. Spike with 3,5-DBSA at 10 µM and 100 µM.
Readout: Measure OD600 after 24 hours. If 3,5-DBSA inhibits bacterial growth at concentrations lower than its PARP IC50, its primary biological utility shifts from enzyme inhibition to antimicrobial action[8].
Conclusion & Application Insights
While 3,5-dibromosalicylamide exhibits measurable in vitro inhibition of NAD+ ADP-ribosyltransferase, its high IC50 and broad structural similarity to marine antimicrobial metabolites suggest it is a promiscuous binder rather than a highly specific targeted therapeutic. For researchers, 3,5-DBSA serves as an excellent case study in how heavy halogenation impacts target specificity—increasing general lipophilicity and off-target antimicrobial effects while sterically hindering precise interactions within highly conserved enzyme pockets.
References
BRENDA Enzyme Database - Information on EC 2.4.2.30 - NAD+ ADP-ribosyltransferase. (Details the IC50 of 0.56 mM for 3,5-dibromosalicylamide in Bos taurus models).
URL:[Link]
PubChemLite - 3,5-dibromosalicylamide (C7H5Br2NO2). (Provides structural and physicochemical properties of the compound).
URL:[Link]
Journal of Natural Products (via PMC) - Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp. (Identifies 3,5-dibromosalicylamide as a photooxidation degradation product of marine antimicrobial metabolites).
URL:[Link]
Comprehensive Laboratory Guide: Safe Handling and Disposal of 3,5-Dibromosalicylamide In pharmaceutical research and chemical development, 3,5-Dibromosalicylamide (CAS: 17892-25-0) is frequently encountered as a speciali...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Laboratory Guide: Safe Handling and Disposal of 3,5-Dibromosalicylamide
In pharmaceutical research and chemical development, 3,5-Dibromosalicylamide (CAS: 17892-25-0) is frequently encountered as a specialized intermediate or an over-brominated byproduct during the synthesis of salicylic acid derivatives[1][2]. Because this molecule contains multiple heavy halogen atoms (bromine), its end-of-life management requires strict adherence to specialized environmental health and safety (EHS) protocols.
This guide provides drug development professionals and laboratory scientists with the operational logic and step-by-step methodologies required to safely manage and dispose of 3,5-Dibromosalicylamide waste.
Physicochemical Risk Profile
Before executing a disposal plan, it is critical to understand the physical and chemical parameters that dictate the compound's waste classification.
Table 1: Quantitative and Categorical Safety Data for 3,5-Dibromosalicylamide
Fume hood evaporation is not a legal disposal method.
The Causality of Halogenated Waste Segregation
A common operational failure in laboratory settings is the commingling of halogenated and non-halogenated organic waste. As a Senior Application Scientist, it is vital to enforce segregation based on the following mechanistic and logistical realities:
Incineration Chemistry: When halogenated compounds like 3,5-Dibromosalicylamide are incinerated, they do not cleanly combust into CO₂ and H₂O. Instead, they produce highly corrosive hydrogen bromide (HBr) gas[6].
Infrastructure Requirements: To neutralize these acidic gases, waste disposal facilities must process halogenated streams through specialized, expensive alkaline scrubbers.
Cost and Contamination: Introducing even a small amount of 3,5-Dibromosalicylamide into a bulk non-halogenated waste drum instantly converts the entire drum into "Halogenated Waste," effectively doubling the institutional disposal cost for that volume[8].
Step-by-Step Disposal Methodology
To ensure a self-validating safety system, laboratories must implement the following standardized workflow for the disposal of 3,5-Dibromosalicylamide, whether in solid form, dissolved in reaction liquors, or present in contaminated consumables.
Step 1: Source Segregation
Identify the waste stream. If 3,5-Dibromosalicylamide is dissolved in a solvent mixture (e.g., during HPLC purification or extraction), the entire liquid volume must be classified as Halogenated Organic Waste[5][8].
Ensure the waste does not contain incompatible materials such as strong acids, strong bases, reactive metals, or strong oxidizers[7][8].
Step 2: Primary Containment Selection
Liquid Waste: Collect in high-density polyethylene (HDPE) carboys or plastic-coated glass "Winchester" bottles provided by your EHS department[7][9].
Solid Waste/Consumables: Place contaminated filter papers, vials, or solid powders into sealable, compatible plastic containers or heavy-duty resealable bags designated for solid hazardous waste[7].
Critical Constraint:Never use metal safety cans for halogenated waste accumulation. Halogenated organics can slowly dissociate, producing trace acids that will corrode metal containers over time, leading to catastrophic leaks[7].
Step 3: Labeling and Accumulation
Attach a standardized "Hazardous Waste" tag immediately upon the first addition of waste.
Explicitly list "3,5-Dibromosalicylamide" and the specific solvent matrix on the label.
Keep the container tightly closed at all times unless actively adding or removing waste to prevent the accumulation of toxic vapors[7][8].
Step 4: Secondary Containment and Storage
Store the sealed waste containers upright in secondary containment (e.g., polypropylene tubs) to catch potential spills[7].
House the containers in a designated, ventilated flammable storage cabinet or beneath a certified chemical fume hood, away from direct sunlight and heat sources[7].
Step 5: Institutional Transfer
Do not attempt to treat, neutralize, or evaporate the waste in-house[7].
Submit a waste pickup request to your institutional EHS department or a licensed hazardous waste disposal contractor. They will transport the material for EPA/RCRA-compliant high-temperature incineration[1].
Waste Management Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, ensuring all laboratory personnel understand the critical path from generation to final destruction.
Standardized laboratory workflow for the segregation and disposal of halogenated organic waste.
Personal protective equipment for handling 3,5-Dibromosalicylamide
Advanced Laboratory Safety and Operational Guide for Handling 3,5-Dibromosalicylamide As drug development professionals and researchers, handling halogenated aromatic amides requires a rigorous, scientifically grounded a...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Laboratory Safety and Operational Guide for Handling 3,5-Dibromosalicylamide
As drug development professionals and researchers, handling halogenated aromatic amides requires a rigorous, scientifically grounded approach to safety. 3,5-Dibromosalicylamide (CAS: 17892-25-0) is a di-substituted brominated derivative often encountered as an intermediate or an over-brominated impurity in pharmaceutical synthesis [1]. This guide provides an authoritative, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and EPA-compliant disposal of 3,5-Dibromosalicylamide, ensuring both personnel safety and operational integrity.
Physicochemical Hazard Profile
To design an effective PPE matrix, we must first understand the physicochemical properties of the target compound. 3,5-Dibromosalicylamide is a dense, halogenated solid. The presence of two bromine atoms on the aromatic ring significantly increases its lipophilicity, enhancing its ability to permeate biological membranes, while the salicylamide moiety can cause localized protein denaturation via hydrogen bonding.
Table 1: Quantitative Physicochemical and Hazard Data for 3,5-Dibromosalicylamide
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
Standard laboratory PPE is insufficient for handling dense, halogenated powders without a targeted risk assessment. The following matrix details the required PPE and the mechanistic reasoning behind each choice, adhering to OSHA standards .
Hand Protection (Double Nitrile Gloves):
Protocol: Wear two pairs of powder-free nitrile gloves (minimum 5 mil thickness).
Causality: Halogenated aromatics like 3,5-Dibromosalicylamide exhibit high permeability through standard latex. Nitrile provides superior chemical resistance against non-polar halogens. Double-gloving mitigates the risk of micro-tears caused by mechanical friction during spatula handling.
Eye Protection (Tight-Sealing Safety Goggles):
Protocol: Indirectly vented, tight-sealing chemical splash goggles. Standard safety glasses are prohibited.
Causality: Fine powders can aerosolize. The lipophilic nature of the dibromo-aromatic ring allows rapid penetration of the corneal epithelium, causing severe irritation (H319)[1]. A tight seal prevents aerosol ingress.
Respiratory Protection (N95 or Fume Hood):
Protocol: All handling must occur within a certified chemical fume hood. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory.
Causality: Inhalation of the dust causes respiratory tract irritation (H335)[1]. Engineering controls (fume hood) actively remove the hazard before it reaches the breathing zone.
Fig 1: Exposure routes and corresponding PPE barriers for 3,5-Dibromosalicylamide.
Operational Workflow & Handling Protocol
To ensure a self-validating system, every step of the handling process must include a verification check to prevent accidental exposure.
Methodology: Safe Weighing and Transfer
Preparation & Verification: Verify the chemical fume hood flow rate is between 80-100 fpm. Validation: Check the digital monitor or use a delicate tissue to confirm inward airflow.
PPE Donning: Don a flame-resistant lab coat, safety goggles, and double nitrile gloves. Validation: Perform a visual inspection and inflation test of gloves for pinholes prior to putting them on.
Static Elimination: Brominated powders are highly prone to static charge buildup, leading to sudden aerosolization. Wipe the exterior of the reagent bottle and the balance pan with an anti-static cloth or use an ionizing bar before opening the container.
Transfer: Use a grounded, anti-static micro-spatula to transfer the 3,5-Dibromosalicylamide into a pre-tared, sealable static-dissipative weigh boat or directly into the reaction vessel.
Sealing: Seal the primary container immediately after transfer to prevent moisture ingress and mitigate accidental spills.
Decontamination: Wipe down the balance and surrounding hood area with a paper towel dampened with 70% ethanol or a 10% bleach solution. Halogenated amides are generally soluble in organic solvents but poorly soluble in water, making dry wiping or plain water ineffective.
Fig 2: Operational safety workflow for handling 3,5-Dibromosalicylamide.
Spill Response and Decontamination Plan
In the event of a localized spill inside the fume hood, immediate and calculated action is required:
Isolate: Alert nearby personnel. Do not turn off the fume hood; continuous airflow is critical to prevent inhalation hazards.
Contain: Do not dry-sweep, as this generates hazardous dust. Gently cover the spilled 3,5-Dibromosalicylamide powder with damp paper towels (using ethanol or isopropanol to enhance solubility and capture).
Collect: Use a non-sparking plastic scoop to collect the damp towels and spilled material. Place them into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.
Decontaminate: Wash the spill area with a solvent suitable for halogenated organics (e.g., ethanol), followed by a secondary wash with soap and water.
EPA-Compliant Waste Disposal
The final disposal of 3,5-Dibromosalicylamide must be conducted by an approved and licensed hazardous waste disposal company [1]. Under no circumstances should this compound be washed down the sink due to long-term aquatic toxicity risks associated with halogenated aromatics.
Solid Waste: Collect all contaminated PPE, weigh boats, and paper towels in a dedicated, clearly labeled solid hazardous waste bin (RCRA compliant) .
Liquid Waste: If the compound is dissolved in an organic solvent during an experiment, the resulting solution must be collected in a designated halogenated organic waste carboy. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins during the disposal process.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 352428, 3,5-dibromosalicylamide." PubChem. URL: [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA. URL:[Link]